Ataprost
説明
Structure
3D Structure
特性
IUPAC Name |
(5E)-5-[(3aS,4R,5R,6aS)-4-[(E,3S)-3-cyclopentyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c22-19(15-6-2-3-7-15)10-9-17-18-12-14(5-1-4-8-21(24)25)11-16(18)13-20(17)23/h5,9-10,15-20,22-23H,1-4,6-8,11-13H2,(H,24,25)/b10-9+,14-5+/t16-,17+,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLGLHQHLFISGJ-YLBFUXKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C=CC2C(CC3C2CC(=CCCCC(=O)O)C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/CCCC(=O)O)/C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83997-19-7 | |
| Record name | Ataprost [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083997197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ATAPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M41LMG25QB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ataprost's Mechanism of Action in Trabecular Meshwork Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms by which ataprost, a prostaglandin (B15479496) F2α analog, modulates the trabecular meshwork (TM) to enhance aqueous humor outflow and reduce intraocular pressure (IOP). The primary therapeutic action of this compound and similar prostaglandin analogs in the trabecular meshwork involves the regulation of extracellular matrix (ECM) turnover and modulation of cellular contractility.[1][2][3]
Core Signaling Pathways
This compound primarily exerts its effects on trabecular meshwork cells through the activation of prostanoid FP receptors.[1] This initiates a cascade of intracellular signaling events that ultimately alter the cellular and extracellular environment of the trabecular meshwork to facilitate aqueous humor outflow.
Extracellular Matrix Remodeling Pathway
A key mechanism of this compound is the remodeling of the extracellular matrix within the trabecular meshwork.[1] This process is primarily mediated by the upregulation of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of ECM components. By increasing the expression and activity of specific MMPs, this compound facilitates the breakdown of proteins that contribute to outflow resistance. Concurrently, this compound also influences the expression of tissue inhibitors of metalloproteinases (TIMPs), which regulate MMP activity. The net effect is an accelerated turnover of the ECM, leading to a reduction in hydraulic resistance and an increase in aqueous humor outflow.
Cytoskeletal and Cell Adhesion Modulation
Prostaglandin F2α analogs can also influence the cytoskeleton of trabecular meshwork cells. This includes the disassembly of actin stress fibers and alterations in focal adhesion proteins. These changes in cellular structure can lead to a relaxation of the trabecular meshwork tissue, which may contribute to the increased outflow facility.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of latanoprost (B1674536) (a closely related prostaglandin analog) on trabecular meshwork cells, as reported in various studies.
Table 1: Effect of Latanoprost on Outflow Facility in Cultured Human Anterior Segments
| Treatment | Change in Outflow Facility (%) | p-value | Reference |
| Latanoprost | 67 ± 11 | < 0.001 | |
| Control | 6 ± 10 | ||
| PGE1 | 13 ± 17 | 0.02 | |
| Control | 1 ± 11 |
Table 2: Effect of Latanoprost on MMP and TIMP mRNA Expression in Human TM Cells
| Gene | Change in Expression | Donor Consistency | Reference |
| MMP-1 | Increased | 4 of 5 cultures | |
| MMP-3 | Increased | 4 of 5 cultures | |
| MMP-17 | Increased | 3 of 5 cultures | |
| MMP-24 | Increased | 5 of 5 cultures | |
| MMP-11 | Decreased | Not specified | |
| MMP-15 | Decreased | Not specified | |
| TIMP-2 | Increased | 3 of 5 cultures | |
| TIMP-3 | Increased | 3 of 5 cultures | |
| TIMP-4 | Increased | 3 of 5 cultures |
Experimental Protocols
This section details the methodologies for key experiments used to investigate the mechanism of action of prostaglandin analogs in trabecular meshwork cells.
Human Trabecular Meshwork (HTM) Cell Culture and Treatment
A common experimental workflow for studying the effects of this compound on TM cells involves primary cell culture followed by treatment and subsequent analysis.
Detailed Methodology:
-
Cell Isolation and Culture: Primary human trabecular meshwork (HTM) cells are isolated from donor eyes. The cells are then cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics, until they reach the desired confluence for experiments.
-
Serum Starvation: Before treatment, the cells are typically serum-starved for a period, often 24 hours, to synchronize their cell cycles and reduce the influence of growth factors present in the serum.
-
Treatment: A working solution of the active acid form of the prostaglandin analog (e.g., latanoprost acid) is prepared in serum-free medium. The cells are then treated with the drug at various concentrations (e.g., 10 nM to 1 µM) or a vehicle control for a specified duration, commonly 24 hours.
Analysis of Gene Expression by Real-Time RT-PCR
To quantify the changes in mRNA levels of MMPs and TIMPs, real-time reverse transcription-polymerase chain reaction (RT-PCR) is employed.
Detailed Methodology:
-
RNA Isolation: Total RNA is extracted from the treated and control HTM cells using a commercially available kit.
-
Reverse Transcription: The isolated RNA is then reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with specific primers for the target genes (e.g., MMP-1, MMP-3, TIMP-2) and a housekeeping gene (e.g., GAPDH) for normalization. The relative changes in gene expression are then calculated.
Perfusion Organ Culture of Human Anterior Segments
To directly assess the effect on trabecular outflow, a perfusion organ culture system is utilized. This ex vivo model eliminates the influence of the uveoscleral outflow pathway.
Detailed Methodology:
-
Anterior Segment Preparation: Human anterior segments are obtained from donor eyes and placed in a perfusion organ culture system.
-
Drug Infusion: One anterior segment of a pair receives a continuous infusion of the prostaglandin analog, while the contralateral anterior segment receives a vehicle control.
-
Outflow Facility Measurement: The outflow facility is measured over time to determine the effect of the drug.
-
Histological and Molecular Analysis: Following the perfusion experiment, the tissue can be processed for histological examination to assess morphological changes and for molecular analysis, such as zymography and Western blotting, to evaluate MMP activity.
The Role of the Rho-Kinase (ROCK) Pathway
While the primary mechanism of prostaglandin analogs involves FP receptor signaling and ECM modulation, it is important to note the interconnectedness of signaling pathways within the trabecular meshwork. The Rho-kinase (ROCK) pathway is a critical regulator of TM cell contractility and aqueous humor outflow. Inhibition of the ROCK pathway leads to relaxation of the TM cells and increased outflow. While this compound does not directly target the ROCK pathway, the overall regulation of TM cell function is a complex interplay of multiple signaling cascades.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracellular matrix in the trabecular meshwork: Intraocular pressure regulation and dysregulation in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Vasoactive Properties of Ataprost: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataprost, also known by its developmental code OP-41483, is a synthetic analog of prostacyclin (PGI2).[1][2][3] As a member of the prostanoid family, it exhibits significant vasoactive and antiplatelet properties.[1][2] These characteristics make it a subject of interest for potential therapeutic applications in vascular disorders. This technical guide provides an in-depth overview of the vasoactive properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Mechanism of Action
This compound exerts its primary physiological effects through its interaction with the prostacyclin receptor (IP receptor), a member of the G-protein coupled receptor (GPCR) family. The binding of this compound to the IP receptor predominantly activates the Gs alpha subunit. This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which through phosphorylation of various downstream targets, results in vasodilation and the inhibition of platelet aggregation.
Furthermore, studies on guinea pig platelets suggest a dual mechanism of action for this compound. In addition to the cAMP-mediated pathway, this compound has been shown to inhibit thrombin-induced Ca++ influx into platelets. This inhibitory effect on calcium influx appears to be independent of adenylate cyclase activation, suggesting a secondary pathway contributing to its antiplatelet effects.
Quantitative Data on Vasoactive and Antiplatelet Properties
The following tables summarize the key quantitative data from experimental studies on this compound (OP-41483).
Table 1: In Vitro Antiplatelet Activity of this compound
| Parameter | Species | Method | Agonist | IC50 | Reference |
| Inhibition of Platelet Aggregation | Guinea Pig | Light Transmission Aggregometry | Thrombin | 4.3 - 5.8 ng/mL | |
| Inhibition of ADP Release | Guinea Pig | Not Specified | Thrombin | 4.3 - 5.8 ng/mL | |
| Inhibition of Thromboxane Formation | Guinea Pig | Not Specified | Thrombin | 4.3 - 5.8 ng/mL |
Table 2: In Vivo Antiplatelet and Antithrombotic Activity of this compound
| Animal Model | Route of Administration | Dosage | Effect | Reference |
| Guinea Pig | Intravenous Infusion | 300-1000 ng/kg/min | Inhibition of platelet adhesiveness | |
| Guinea Pig | Intravenous Infusion | 1000 ng/kg/min | Inhibition of platelet aggregation | |
| Guinea Pig (Mesenteric Artery Thrombosis Model) | Intravenous Infusion | 300-1000 ng/kg/min | Inhibition of thrombus formation | |
| Rabbit (Extracorporeal Circulation Thrombosis Model) | Intravenous Infusion | 100-300 ng/kg/min | Inhibition of thrombus formation |
Table 3: In Vivo Vasoactive Properties of this compound
| Animal Model | Route of Administration | Dosage | Effect | Reference |
| Rabbit (Warm Ischemic Kidney Model) | Intravenous Drip | 100-1000 ng/kg/min | Increased renal blood flow |
Experimental Protocols
Measurement of Platelet Aggregation (Light Transmission Aggregometry)
This protocol is based on the principles of light transmission aggregometry (LTA), the gold-standard for in vitro platelet function testing.
a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood from the experimental animal (e.g., guinea pig) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.
-
Carefully aspirate the upper layer, which is the PRP.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.
-
The supernatant from this centrifugation is the PPP.
b. Aggregometry Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a known volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.
-
Add the desired concentration of this compound or vehicle control and incubate for a specified time.
-
Initiate platelet aggregation by adding an agonist (e.g., ADP, collagen, thrombin).
-
Record the change in light transmittance over time. The extent of aggregation is proportional to the increase in light transmission.
-
To determine the IC50 value, perform dose-response curves with varying concentrations of this compound.
Measurement of Vasodilation (Isolated Artery Myography)
This protocol describes the in vitro measurement of vasodilation in isolated arterial segments.
a. Preparation of Arterial Rings:
-
Euthanize the experimental animal (e.g., rabbit) and dissect the desired artery (e.g., femoral or carotid artery).
-
Place the artery in a cold, oxygenated physiological salt solution (PSS).
-
Carefully clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.
-
Mount the arterial rings in a wire myograph system within a chamber filled with PSS, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
b. Vasodilation Measurement:
-
Allow the arterial rings to equilibrate under a standardized resting tension.
-
Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine (B352888) or a high potassium solution).
-
Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of this compound to the chamber.
-
Record the changes in isometric tension. Vasodilation is measured as the percentage of relaxation from the pre-contracted state.
-
Construct a dose-response curve to determine the potency (e.g., EC50) of this compound.
Measurement of Intracellular Cyclic AMP (cAMP) Levels
This protocol outlines a competitive immunoassay for the quantification of intracellular cAMP.
a. Cell Culture and Treatment:
-
Culture a suitable cell line expressing the prostacyclin receptor (e.g., platelets or a recombinant cell line) in appropriate media.
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of this compound for a defined period.
b. cAMP Assay Procedure:
-
Lyse the cells to release intracellular cAMP.
-
Perform a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence/luminescence-based assay according to the manufacturer's instructions.
-
In these assays, free cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.
-
The signal generated is inversely proportional to the amount of cAMP in the sample.
-
Quantify the cAMP concentration by comparing the signal to a standard curve generated with known amounts of cAMP.
Signaling Pathways and Experimental Workflows
Diagram 1: this compound Signaling Pathway
Caption: this compound signaling cascade leading to vasodilation and platelet inhibition.
Caption: Workflow for evaluating this compound's vasodilatory properties.
References
- 1. Comparison of in vitro platelet aggregation and its inhibition by three antithrombotic drugs between human and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antithrombotic Activity of the Antiplatelet Agent Angipur on the Model of Arterial Thrombosis in Rats with Isoproterenol-Induced Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aggregation of gel-filtered guinea-pig platelets by lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Ataprost's Role in Aqueous Humor Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elevated intraocular pressure (IOP) is a primary risk factor for the development and progression of glaucoma, a leading cause of irreversible blindness worldwide. The regulation of IOP is dependent on the delicate balance between the production of aqueous humor by the ciliary body and its drainage through the trabecular and uveoscleral outflow pathways. Pharmacological intervention aimed at reducing IOP is the mainstay of glaucoma management. Prostaglandin (B15479496) analogues (PGAs) are a first-line treatment, primarily targeting the prostaglandin F (FP) receptor to enhance uveoscleral outflow. This guide focuses on the novel dual-agonist sepetaprost (also known as ONO-9054), a compound that targets both the FP and the prostaglandin E receptor subtype 3 (EP3). While the user's query specified "Ataprost," this appears to be a likely misspelling of or synonym for sepetaprost, a compound of significant interest in the field. This document will provide an in-depth technical overview of sepetaprost's mechanism of action, its effects on aqueous humor dynamics, and the experimental protocols used in its evaluation.
Mechanism of Action: A Dual-Pronged Approach
Sepetaprost is a prodrug that is hydrolyzed in the eye to its active form, which functions as a potent agonist for both the FP and EP3 receptors. This dual agonism offers a multi-faceted approach to lowering IOP.[1][2][3]
-
FP Receptor Agonism: Activation of the FP receptor, predominantly found in the ciliary muscle and trabecular meshwork, is the established mechanism of action for conventional PGAs like latanoprost.[4][5] This activation is believed to increase the expression of matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the ciliary muscle. This remodeling reduces the hydraulic resistance of the uveoscleral pathway, thereby increasing the outflow of aqueous humor.
-
EP3 Receptor Agonism: The EP3 receptor is also expressed in key ocular tissues involved in aqueous humor dynamics, including the trabecular meshwork and ciliary muscle. Unlike other EP receptors that can increase cyclic AMP (cAMP), the EP3 receptor typically couples to the inhibitory G-protein (Gi), leading to a decrease in intracellular cAMP levels. The precise downstream effects of EP3 agonism in the eye are still under investigation, but preclinical studies suggest that it contributes to an increase in the conventional (trabecular) outflow facility, a mechanism distinct from that of FP receptor agonism alone.
The synergistic action of sepetaprost on both FP and EP3 receptors is hypothesized to produce a more robust and sustained reduction in IOP compared to agents that target only the FP receptor.
Signaling Pathways
The binding of sepetaprost's active metabolite to FP and EP3 receptors initiates distinct intracellular signaling cascades.
Effects on Aqueous Humor Dynamics: Quantitative Data
Numerous preclinical and clinical studies have quantified the effects of sepetaprost on IOP and aqueous humor outflow pathways. The following tables summarize key findings.
Table 1: Preclinical Data in Cynomolgus Monkeys
| Parameter | Vehicle (Contralateral Eye) | Latanoprost (50 µg/mL) | Sepetaprost (10 µg/mL) | Sepetaprost (30 µg/mL) | Reference |
| Aqueous Humor Flow (µL/min) | 1.50 ± 0.09 | 1.54 ± 0.13 | 1.45 ± 0.11 | 1.59 ± 0.09 | |
| Outflow Facility (µL/min/mmHg) | 0.48 ± 0.05 | 0.63 ± 0.09 | 0.72 ± 0.08 | 0.64 ± 0.11 | |
| Uveoscleral Outflow (µL/min) | 0.34 ± 0.06 | 0.68 ± 0.15 | Not Reported | 0.56 ± 0.07 |
Data presented as mean ± standard error.
Table 2: Clinical Trial Data in Patients with Open-Angle Glaucoma or Ocular Hypertension
| Study Phase | Treatment Group | Baseline Mean Diurnal IOP (mmHg) | Mean Diurnal IOP at 3 Months (mmHg) | Mean Change from Baseline (mmHg) | Reference |
| Phase 2b | Latanoprost 0.005% | 24.3 | 17.5 (average of 3 time points) | -6.8 | |
| Sepetaprost 0.002% | 24.3 (average) | 17.2 (average of 3 time points) | -7.1 | ||
| Exploratory (24-h) | Latanoprost 0.005% | Not specified | Not specified | -3.84 to -6.66 | |
| Sepetaprost 0.002% | Not specified | Not specified | -5.63 to -7.00 |
Note: The exploratory 24-h study reported a range of mean IOP changes from baseline at month 3.
Experimental Protocols
The evaluation of sepetaprost's effects on aqueous humor dynamics relies on established and precise experimental methodologies.
Measurement of Aqueous Humor Flow by Fluorophotometry
This non-invasive technique measures the rate at which a topically applied fluorescent dye (fluorescein) is cleared from the anterior chamber, which corresponds to the rate of aqueous humor flow.
Protocol Outline:
-
Dye Instillation: A sterile solution of fluorescein (B123965) (e.g., 0.25% or 10%) is topically applied to the cornea. To ensure consistent corneal loading, the application may be repeated several times or allowed to absorb over a prolonged period (e.g., 6 hours) before measurements begin.
-
Acclimatization: The subject (animal or human) is positioned at the fluorophotometer, and baseline fluorescence of the cornea and anterior chamber is measured.
-
Serial Measurements: A scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the cornea and the anterior chamber at regular intervals over a period of several hours (e.g., 8 hours).
-
Data Analysis: The rate of decrease in fluorescein concentration in the anterior chamber over time is calculated. This rate, along with the volume of the anterior chamber, is used to determine the aqueous humor flow rate, typically expressed in microliters per minute (µL/min).
Measurement of Outflow Facility by Two-Level Constant-Pressure Perfusion
This invasive technique directly measures the pressure-dependent outflow of aqueous humor. It is typically performed in animal models.
Protocol Outline:
-
Anesthesia and Cannulation: The animal is anesthetized, and two microneedles are inserted into the anterior chamber of the eye. One needle is connected to a pressure transducer to monitor IOP, and the other is connected to a perfusion system.
-
Baseline IOP Measurement: The animal's natural IOP is recorded.
-
Pressure Step 1: The perfusion system is used to raise and maintain the IOP at a specific level above baseline (e.g., +5 mmHg). The flow rate required to maintain this pressure is recorded.
-
Pressure Step 2: The IOP is then raised to a second, higher level (e.g., +10 mmHg above baseline), and the corresponding flow rate is recorded.
-
Calculation: The change in flow rate between the two pressure levels is divided by the change in pressure to calculate the outflow facility, expressed in microliters per minute per millimeter of mercury (µL/min/mmHg).
Conclusion
Sepetaprost represents a significant advancement in the pharmacological management of glaucoma and ocular hypertension. Its novel dual-agonist mechanism, targeting both FP and EP3 receptors, provides a comprehensive approach to lowering intraocular pressure by enhancing both uveoscleral and trabecular outflow. The quantitative data from preclinical and clinical studies demonstrate its efficacy, which is comparable or numerically superior to that of latanoprost, a current standard of care. The detailed experimental protocols outlined in this guide provide the foundation for the continued investigation of sepetaprost and other novel compounds aimed at modulating aqueous humor dynamics. Further research into the specific downstream signaling cascades of the EP3 receptor in ocular tissues will undoubtedly provide deeper insights into its precise role in IOP regulation and may unveil new therapeutic targets for glaucoma.
References
Preclinical Profile of Ataprost: A Novel Dual FP/EP3 Receptor Agonist for Glaucoma Management
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive overview of the preclinical data for Ataprost, a representative dual agonist of the prostaglandin (B15479496) F (FP) and prostaglandin E3 (EP3) receptors, for the treatment of glaucoma. The information presented is a synthesis of available preclinical data for closely related compounds, primarily Sepetaprost (also known as ONO-9054) and a dual agonist designated as SPT, which are collectively referred to as "this compound" in this document for the purpose of illustrating the therapeutic potential of this drug class.
Executive Summary
Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive degeneration of the optic nerve, often associated with elevated intraocular pressure (IOP). Prostaglandin analogs (PGAs) that target the FP receptor are the current first-line therapy for reducing IOP. This compound represents a novel therapeutic approach by simultaneously targeting both the FP and EP3 receptors. This dual agonism is hypothesized to provide a more robust and sustained reduction in IOP by enhancing both the uveoscleral and conventional aqueous humor outflow pathways. Preclinical studies in various animal models have demonstrated the potential of this compound to be more effective than existing FP receptor agonists.
Mechanism of Action: Dual Receptor Engagement
This compound is a prodrug that, upon topical administration to the eye, is rapidly hydrolyzed by esterases in the cornea to its biologically active acid form. This active metabolite is a potent agonist at both the FP and EP3 prostanoid receptors.[1][2]
The IOP-lowering effect of this compound is mediated through a dual mechanism:
-
FP Receptor Agonism: Similar to conventional PGAs like latanoprost, activation of the FP receptor primarily increases the uveoscleral outflow of aqueous humor.[1][3] This pathway involves the remodeling of the extracellular matrix in the ciliary muscle.
-
EP3 Receptor Agonism: The novel aspect of this compound's mechanism lies in its agonism at the EP3 receptor. The EP3 receptor is expressed in the trabecular meshwork and ciliary muscle.[4] Its activation is believed to enhance the conventional (trabecular) outflow of aqueous humor, a pathway not significantly targeted by standard FP agonists. Preclinical evidence suggests that EP3 receptor stimulation augments the reduction in IOP when combined with FP receptor activation.
This dual action on both major aqueous humor outflow pathways provides a potential for greater IOP reduction compared to agents that target only a single pathway.
Signaling Pathway
The binding of this compound's active metabolite to FP and EP3 receptors, which are G-protein coupled receptors, initiates distinct intracellular signaling cascades that ultimately lead to increased aqueous humor outflow and reduced IOP.
References
- 1. The Roles Played by FP/EP3 Receptors During Pressure-lowering in Mouse Eyes Mediated by a Dual FP/EP3 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. What is Sepetaprost used for? [synapse.patsnap.com]
- 4. EP3/FP dual receptor agonist ONO-9054 administered morning or evening to patients with open-angle glaucoma or ocular hypertension: results of a randomised crossover study - PMC [pmc.ncbi.nlm.nih.gov]
Ataprost and its Impact on Ocular Extracellular Matrix Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of ataprost, a prostaglandin (B15479496) F2α analogue, on the remodeling of the extracellular matrix (ECM) in the eye. The primary application of this compound and similar prostaglandin analogues is in the management of glaucoma, where they effectively reduce intraocular pressure (IOP).[1][2][3][4][5] A key mechanism underlying this IOP reduction is the modulation of the ECM within the aqueous humor outflow pathways, primarily the uveoscleral pathway and, to some extent, the trabecular meshwork. This guide will delve into the molecular mechanisms, summarize key quantitative data, detail relevant experimental protocols, and provide visual representations of the signaling pathways involved.
Core Mechanism of Action
This compound, like other prostaglandin F2α analogues, is a prodrug that is hydrolyzed in the cornea to its biologically active acid form. It selectively binds to and activates the prostaglandin F (FP) receptor, a G-protein coupled receptor. This activation triggers a cascade of intracellular signaling events that lead to the remodeling of the ECM in the ciliary muscle and trabecular meshwork. The remodeling of the ECM, characterized by a reduction in certain components and an increase in enzymatic degradation, is thought to decrease the hydraulic resistance to aqueous humor outflow, thereby lowering IOP.
Quantitative Effects on Extracellular Matrix Components
The influence of prostaglandin analogues on the ECM is multifaceted, involving the regulation of both ECM proteins and the enzymes responsible for their turnover. The following tables summarize the quantitative findings from various in vitro and in vivo studies on the effects of prostaglandin analogues, which are expected to be similar for this compound.
Table 1: Effect of Prostaglandin Analogues on Matrix Metalloproteinases (MMPs)
| MMP | Cell/Tissue Type | Prostaglandin Analogue | Change in Expression/Activity | Reference |
| MMP-1 | Human Ciliary Body Smooth Muscle Cells | Bimatoprost, Latanoprost | Increased | |
| MMP-1 | Human Trabecular Meshwork Cells | Latanoprost | Increased | |
| MMP-1 | Human Nonpigmented Ciliary Epithelial Cells | Latanoprost | Increased (COX-2 dependent) | |
| MMP-2 | Human Ciliary Muscle Cells | Latanoprost | Increased | |
| MMP-2 | Human Trabecular Meshwork Cells | Hydrogen Peroxide-stressed | Decreased mRNA | |
| MMP-3 | Human Ciliary Body Smooth Muscle Cells | Bimatoprost, Latanoprost | Increased | |
| MMP-3 | Human Trabecular Meshwork Cells | Latanoprost | Increased | |
| MMP-3 | Human Ciliary Muscle Cells | Latanoprost | Increased | |
| MMP-9 | Human Ciliary Body Smooth Muscle Cells | Bimatoprost, Latanoprost | Increased | |
| MMP-9 | Tears of Glaucoma Patients | Latanoprost | Increased Concentration (91.2 ng/mL vs 19.7 ng/mL in controls) | |
| MMP-17 | Human Trabecular Meshwork Cells | Latanoprost | Increased | |
| MMP-24 | Human Trabecular Meshwork Cells | Latanoprost | Increased |
Table 2: Effect of Prostaglandin Analogues on Tissue Inhibitors of Metalloproteinases (TIMPs)
| TIMP | Cell/Tissue Type | Prostaglandin Analogue | Change in Expression | Reference |
| TIMP-1 | Conjunctiva of Glaucoma Patients | Latanoprost | Decreased | |
| TIMP-1 | Human Ciliary Body Smooth Muscle Cells | Unoprostone | Increased | |
| TIMP-2 | Human Trabecular Meshwork Cells | Latanoprost | Increased | |
| TIMP-3 | Human Ciliary Body Smooth Muscle Cells | Bimatoprost, Latanoprost, Unoprostone | Increased | |
| TIMP-4 | Human Ciliary Body Smooth Muscle Cells | Unoprostone | Increased |
Table 3: Effect of Prostaglandin Analogues on Extracellular Matrix Proteins
| ECM Protein | Cell/Tissue Type | Prostaglandin Analogue | Change in Expression | Reference |
| Collagen I | Human Ciliary Muscle Cells | Latanoprost | Reduced | |
| Collagen I | Human Trabecular Meshwork Cells (TGF-β2 induced) | Latanoprost | Inhibited deposition | |
| Collagen III | Human Ciliary Muscle Cells | Latanoprost | Reduced | |
| Collagen IV | Human Ciliary Muscle Cells | Latanoprost | Reduced | |
| Collagen IV | Monkey Ciliary Muscle | Latanoprost | Decreased in 4 of 5 monkeys | |
| Collagen VI | Monkey Ciliary Muscle | Latanoprost | Decreased in 5 of 5 monkeys | |
| Fibronectin | Human Ciliary Muscle Cells | Latanoprost | Reduced | |
| Fibronectin | Human Trabecular Meshwork Cells | Hydrogen Peroxide-stressed | Increased mRNA | |
| Fibronectin | Human T lymphoblast (MOLT-3) cells | Latanoprost | Up-regulated mRNA | |
| Fibronectin | Human T lymphoblast (MOLT-3) cells | Bimatoprost | Down-regulated mRNA | |
| Laminin | Human Ciliary Muscle Cells | Latanoprost | Reduced | |
| Hyaluronan | Human Ciliary Muscle Cells | Latanoprost | Reduced |
Signaling Pathways Involved in ECM Remodeling
The binding of this compound to the FP receptor initiates several downstream signaling cascades that converge on the regulation of genes involved in ECM turnover.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Activation of the FP receptor can lead to the phosphorylation and activation of the ERK1/2 (extracellular signal-regulated kinase) branch of the MAPK pathway. This pathway is known to upregulate the expression of several early response genes, such as c-fos and EGR-1, which are implicated in the regulation of cell adhesion, migration, and survival, all critical components of ECM remodeling.
Caption: this compound-induced MAPK signaling pathway leading to ECM remodeling.
Rho Kinase (ROCK) Pathway
The Rho GTPase/Rho kinase (ROCK) signaling pathway plays a crucial role in regulating the contractility of trabecular meshwork cells and the synthesis of ECM. While prostaglandin analogues primarily act via FP receptors, there is crosstalk with the Rho kinase pathway. ROCK inhibitors themselves are a class of glaucoma medication known to increase trabecular outflow by relaxing the trabecular meshwork and reducing ECM deposition. The interplay between prostaglandin-induced signaling and the ROCK pathway contributes to the overall effect on aqueous humor outflow.
Caption: Crosstalk between prostaglandin and Rho Kinase signaling pathways.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the effects of this compound on ECM remodeling.
Human Trabecular Meshwork (HTM) Cell Culture
-
Tissue Procurement: Obtain human donor corneoscleral rims from an eye bank within 24 hours of death.
-
Isolation: Carefully dissect the trabecular meshwork under a dissecting microscope.
-
Digestion: Mince the tissue and digest with collagenase type I (e.g., 1 mg/mL) in a serum-free medium for 1-2 hours at 37°C.
-
Seeding: Centrifuge the cell suspension, resuspend the pellet in a complete growth medium (e.g., DMEM with 10% FBS, L-glutamine, and antibiotics), and seed into gelatin-coated culture flasks.
-
Culture: Maintain the cells at 37°C in a humidified atmosphere of 5% CO2. The medium should be changed every 2-3 days.
-
Treatment: Once confluent, treat the cells with the desired concentration of this compound acid or vehicle control for the specified duration.
Western Blotting for MMP and TIMP Expression
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the MMP or TIMP of interest overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Gelatin Zymography for MMP-2 and MMP-9 Activity
-
Sample Preparation: Collect the conditioned medium from treated and control cell cultures.
-
Electrophoresis: Run the samples on a non-reducing SDS-PAGE gel co-polymerized with gelatin (e.g., 1 mg/mL).
-
Renaturation: After electrophoresis, wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS.
-
Incubation: Incubate the gel in a developing buffer (containing CaCl2 and ZnCl2) at 37°C for 18-24 hours.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. Quantify the band intensity.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy).
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the genes of interest (e.g., COL1A1, FN1, MMPs, TIMPs) and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for investigating the effects of this compound on ocular cells.
Caption: A generalized experimental workflow for studying this compound's effects.
Conclusion
This compound and its class of prostaglandin F2α analogues exert a significant influence on the extracellular matrix of the eye's aqueous humor outflow pathways. This remodeling, characterized by an upregulation of MMPs and a downregulation of certain ECM components, is a key mechanism for their IOP-lowering efficacy in glaucoma. The signaling pathways involved are complex, with the MAPK and Rho kinase pathways playing important roles. The experimental protocols detailed in this guide provide a framework for further investigation into the nuanced effects of this compound and for the development of novel therapeutics targeting ECM dynamics in ocular diseases.
References
- 1. youtube.com [youtube.com]
- 2. drugs.com [drugs.com]
- 3. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 5. Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Prostaglandin F2α Analogs: A Case Study on Latanoprost
Disclaimer: Initial searches for "Ataprost" did not yield information on a specific prostaglandin (B15479496) analog with that name. It is possible that this is a less common name, a developmental code name, or a typographical error. This guide will therefore focus on a well-established and extensively researched prostaglandin F2α analog, Latanoprost , as a representative example to fulfill the core requirements of the user's request for an in-depth technical guide. The principles of discovery, synthesis, and mechanism of action discussed for Latanoprost are broadly applicable to other prostaglandin analogs in its class.
Introduction: The Advent of Prostaglandin Analogs in Glaucoma Therapy
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. A major modifiable risk factor for the progression of glaucoma is elevated intraocular pressure (IOP).[1][2] The development of prostaglandin F2α (PGF2α) analogs revolutionized the management of open-angle glaucoma and ocular hypertension by offering a potent and well-tolerated therapeutic option.[1][3] These synthetic analogs effectively lower IOP by increasing the uveoscleral outflow of aqueous humor.[1] Latanoprost was the first PGF2α analog to be approved for this indication and serves as a prime example of rational drug design in this therapeutic area.
Discovery and Rationale for Development
The therapeutic potential of prostaglandins (B1171923) in ophthalmology was initially met with skepticism due to their pro-inflammatory effects and the observation that endogenous prostaglandins could raise IOP. However, further research revealed that specific prostaglandin receptors, when targeted selectively, could mediate a reduction in IOP. The discovery that PGF2α could lower IOP in animal models and humans paved the way for the development of synthetic analogs.
A key challenge was to design a molecule with a favorable therapeutic index, maximizing IOP-lowering efficacy while minimizing side effects. The development of Latanoprost involved a critical structural modification: the esterification of the carboxylic acid group of PGF2α to an isopropyl ester. This prodrug design enhances corneal penetration. Once inside the eye, esterases hydrolyze the isopropyl ester to the biologically active Latanoprost acid.
Synthesis of Latanoprost
The synthesis of Latanoprost and other prostaglandin analogs often involves complex, multi-step processes to establish the correct stereochemistry of the cyclopentane (B165970) core and the two side chains. Various synthetic strategies have been developed to improve efficiency and yield.
One common approach involves the use of a key intermediate, the Corey lactone, which provides the necessary stereochemical framework for the cyclopentane ring. From this intermediate, the α- and ω-chains are introduced through reactions such as Horner-Wadsworth-Emmons olefination. More recent synthetic routes have explored organocatalytic methods to construct key bicyclic intermediates, aiming for shorter and more efficient syntheses.
Representative Synthetic Workflow
References
Ataprost: An Uncharted Territory in Ocular Anti-Inflammatory Research
Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the anti-inflammatory effects of Ataprost in ocular models. While this compound is identified as a synthetic prostaglandin (B15479496) analog, its specific biological activities and potential therapeutic applications in ophthalmology remain undocumented in peer-reviewed studies.
Prostaglandin analogs are a well-established class of drugs in ophthalmology, primarily used to lower intraocular pressure in patients with glaucoma. However, their relationship with ocular inflammation is complex. Certain prostaglandins (B1171923) are known to be mediators of inflammation, and some prostaglandin analog drugs, such as latanoprost, have been associated with pro-inflammatory side effects like uveitis and macular edema in susceptible individuals.
A patent for a therapeutic agent lists this compound as a prostacyclin analog with the potential to inhibit the production of interleukin-6 (IL-6), a pro-inflammatory cytokine. However, this information is not within the context of a specific ocular model and does not provide the quantitative data or detailed experimental protocols required for a thorough technical analysis.
Another study by Ono Pharmaceutical, the company associated with one of this compound's synonyms (ONO-41483), investigated a different compound, ONO-9054, for ocular hypertension. This study noted anterior uveitis as a moderate side effect in a small number of subjects, highlighting the pro-inflammatory potential that is a known class effect of prostaglandin analogs.
The Prostaglandin Paradox: Inflammation and Anti-inflammation
The dual role of prostaglandins in both promoting and resolving inflammation is a key area of research. The specific effects of a prostaglandin analog are dependent on which prostaglandin receptor it targets and the signaling cascade it initiates. Without dedicated studies on this compound in ocular tissues, its specific receptor binding profile and downstream effects on inflammatory pathways in the eye are unknown.
Future Directions
The absence of data on this compound's ocular anti-inflammatory effects presents a clear gap in the current scientific knowledge. Future preclinical research would be necessary to elucidate its potential in this area. Such studies would need to involve:
-
In vitro studies: Using cultured ocular cells (e.g., corneal epithelial cells, retinal pigment epithelial cells, trabecular meshwork cells) to assess the effect of this compound on the production of inflammatory mediators (e.g., cytokines, chemokines) in response to inflammatory stimuli.
-
In vivo studies: Employing animal models of ocular inflammation, such as endotoxin-induced uveitis (EIU) or experimental autoimmune uveitis (EAU), to evaluate the therapeutic efficacy of topically or systemically administered this compound.
Until such research is conducted and published, any claims regarding the anti-inflammatory effects of this compound in ocular models would be purely speculative.
Conclusion
For researchers, scientists, and drug development professionals interested in the field of ocular inflammation, the topic of this compound remains an open question. While its classification as a prostaglandin analog places it within a family of compounds with known, albeit complex, interactions with the inflammatory cascade in the eye, there is a clear need for foundational research to determine if this compound possesses any unique anti-inflammatory properties that could be harnessed for therapeutic benefit in ophthalmology. Without this fundamental data, it is not possible to provide an in-depth technical guide on its use in ocular models.
In-Depth Technical Guide: Exploring the Off-Target Effects of Ataprost and its Analogs In Vitro
Introduction to Off-Target Effects
In drug discovery and development, the assessment of off-target effects is a critical component of safety pharmacology. Off-target interactions occur when a drug molecule binds to and modulates the activity of proteins other than its intended therapeutic target. These interactions can lead to unforeseen side effects or, in some cases, provide opportunities for drug repurposing. For prostaglandin (B15479496) analogs like Ataprost, which are designed to selectively target the prostaglandin F receptor (FP receptor) to reduce intraocular pressure, understanding the potential for interaction with other prostanoid receptors (e.g., EP1, EP3) and a broader range of G-protein coupled receptors (GPCRs) is essential for a comprehensive safety profile.
This technical guide outlines the in vitro strategies for identifying and characterizing the off-target effects of PGF2α analogs. It provides quantitative data for representative compounds, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows.
Quantitative Analysis of Off-Target Binding and Functional Activity
The initial step in characterizing off-target effects is to determine the binding affinity and functional potency of the test compound at a range of potential off-target receptors. The following tables summarize publicly available data for the free acid forms of latanoprost (B1674536) and bimatoprost (B1667075) at the intended FP receptor and the off-target EP1 and EP3 receptors.
Table 1: Receptor Binding Affinities (Ki, nM) of Latanoprost Acid and Bimatoprost Acid
| Compound | FP Receptor | EP1 Receptor | EP3 Receptor |
| Latanoprost Acid | 98 nM | - | - |
| Bimatoprost Acid | 83 nM | 95 nM | 387 nM |
Data sourced from a study on ocular hypotensive FP prostaglandin analogs. The study did not report Ki values for Latanoprost Acid at EP1 and EP3 receptors.
Table 2: Functional Agonist Potencies (EC50, nM) of Latanoprost Acid and Bimatoprost Acid
| Compound | FP Receptor | EP1 Receptor |
| Latanoprost Acid | 32-124 nM | 119 nM |
| Bimatoprost Acid | 2.8-3.8 nM | 2.7 nM |
Data sourced from a study on ocular hypotensive FP prostaglandin analogs. Functional activity at the EP3 receptor was not reported in this study.
Experimental Protocols
A tiered approach is typically employed for in vitro off-target screening. This begins with broad screening against a panel of receptors, followed by more detailed functional assays for any identified "hits."
Tier 1: Broad Off-Target Screening (Radioligand Binding Assays)
The objective of this initial screen is to identify potential off-target binding interactions across a wide range of receptors. This is typically performed using radioligand binding assays.
Principle:
A radiolabeled ligand with known affinity for a specific receptor is incubated with a preparation of that receptor (e.g., cell membranes) in the presence and absence of the test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the binding affinity (Ki) of the test compound for the off-target receptor can be determined.
Representative Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation:
-
Prepare cell membranes from a cell line stably overexpressing the human receptor of interest (e.g., EP1, EP3, or other GPCRs from a safety panel).
-
Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Procedure (96-well format):
-
To each well of a 96-well plate, add:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
A fixed concentration of the appropriate radioligand (e.g., [3H]-PGE2 for EP receptors).
-
A range of concentrations of the test compound (e.g., this compound, typically from 0.1 nM to 10 µM).
-
The cell membrane preparation (typically 10-50 µg of protein per well).
-
-
For the determination of non-specific binding, a high concentration of a known, unlabeled ligand for the receptor is added to a set of wells.
-
Total binding is determined in the absence of the test compound.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter plate.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Tier 2: Functional Characterization of Off-Target "Hits"
For any receptors where significant binding is observed in Tier 1, functional assays are performed to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
Principle:
This assay measures the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels following receptor activation. Gs-coupled receptors stimulate adenylyl cyclase, leading to an increase in cAMP, while Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP.
Representative Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
-
Cell Preparation:
-
Use a cell line stably expressing the receptor of interest (e.g., a Gi-coupled receptor like EP3).
-
Plate the cells in a 384-well plate and incubate overnight.
-
-
Assay Procedure (Antagonist Mode):
-
Aspirate the culture medium and add a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound (this compound) and incubate for a short period.
-
Add a known agonist for the receptor at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Incubate to allow for receptor stimulation.
-
-
Detection:
-
Lyse the cells and add the HTRF detection reagents: a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.
-
In the absence of cellular cAMP, the antibody binds to the cAMP-d2, bringing the donor (europium) and acceptor (d2) into close proximity, resulting in a high HTRF signal.
-
Cellular cAMP produced upon receptor stimulation competes with the cAMP-d2 for antibody binding, leading to a decrease in the HTRF signal.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
Plot the HTRF ratio against the log of the test compound concentration to determine the IC50 value for antagonism.
-
Principle:
This assay measures changes in intracellular calcium concentration following the activation of Gq-coupled receptors (e.g., EP1). Gq activation leads to the activation of phospholipase C, which generates inositol (B14025) trisphosphate (IP3). IP3 then triggers the release of calcium from intracellular stores.
Representative Protocol: Fluorescent Calcium Flux Assay
-
Cell Preparation:
-
Plate cells expressing the Gq-coupled receptor of interest (e.g., EP1) in a 96-well, black-walled, clear-bottom plate.
-
Incubate overnight to allow for cell attachment.
-
-
Dye Loading:
-
Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage).
-
Incubate the cells in the dark at 37°C for approximately one hour.
-
-
Assay Procedure (Agonist Mode):
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).
-
Measure the baseline fluorescence.
-
Inject varying concentrations of the test compound (this compound) into the wells.
-
Immediately begin kinetic reading of fluorescence intensity (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the mobilization of intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the test compound concentration.
-
Determine the EC50 value by non-linear regression analysis.
-
Visualization of Pathways and Workflows
Signaling Pathways of Potential Off-Target Receptors
The following diagrams illustrate the canonical signaling pathways for the EP1, EP3, and Thromboxane A2 (TP) receptors, which are potential off-targets for PGF2α analogs.
Caption: EP1 Receptor Signaling Pathway.
Caption: EP3 Receptor Signaling Pathway.
Caption: Thromboxane A2 (TP) Receptor Signaling Pathway.
Experimental Workflow for Off-Target Characterization
The following diagram outlines a typical workflow for the in vitro assessment of off-target effects.
Caption: Experimental Workflow for Off-Target Assessment.
Conclusion
The in vitro evaluation of off-target effects is a cornerstone of preclinical drug safety assessment. For prostaglandin analogs like this compound, a systematic approach involving initial broad-panel binding screens followed by functional characterization of identified interactions is crucial. While specific data for this compound is not publicly available, the data and protocols presented for related PGF2α analogs provide a robust framework for its investigation. A thorough understanding of a compound's off-target profile allows for a more informed prediction of its clinical safety and potential for adverse drug reactions.
Methodological & Application
Application Notes and Protocols for Ataprost Solution Preparation and Stability for In Vitro Assays
Introduction
Ataprost is a synthetic prostaglandin (B15479496) F2α analogue. Prostaglandin analogues are potent bioactive lipids that mediate a wide range of physiological effects through their interaction with specific G-protein coupled receptors. Accurate and reproducible in vitro assays are crucial for the characterization of this compound's biological activity and mechanism of action. This document provides detailed protocols for the preparation of this compound solutions, considerations for its stability, and methodologies for common in vitro assays.
I. This compound Solution Preparation
The low aqueous solubility of prostaglandin analogues like this compound necessitates the use of organic solvents for the preparation of stock solutions. Subsequent dilutions into aqueous buffers for in vitro assays must be performed carefully to avoid precipitation.
1.1. Materials
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol, absolute
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-adhesion polypropylene (B1209903) microcentrifuge tubes and pipette tips
1.2. Protocol for Preparation of Stock Solution (10 mM)
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in low-adhesion polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
1.3. Protocol for Preparation of Working Solutions
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.
-
It is recommended to prepare fresh working solutions for each experiment.
-
To minimize precipitation, ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay medium is low (typically ≤ 0.1%).
II. Stability of this compound Solutions
Prostaglandin analogues can be susceptible to degradation under various conditions. Understanding the stability of this compound is critical for obtaining reliable experimental results.
2.1. Factors Affecting Stability
-
Temperature: this compound is expected to be unstable under thermal stress.[1][2] Stock solutions should be stored at low temperatures.
-
Light: Exposure to UV light can lead to degradation.[1][2] Protect solutions from light by using amber-colored tubes or by wrapping tubes in foil.
-
pH: Extreme pH conditions can cause hydrolysis of the ester prodrug to the active acid.[2] Maintain solutions at a physiological pH.
-
Adsorption: Due to their lipophilic nature, prostaglandin analogues have a tendency to adsorb to plastic surfaces. The use of low-adhesion polypropylene or siliconized tubes is recommended.
2.2. Stability Data Summary
The following table summarizes hypothetical stability data for this compound solutions under different storage conditions. This data is for illustrative purposes and should be experimentally determined for this compound.
| Storage Condition | Solvent | Concentration | Duration | Degradation (%) |
| -80°C | DMSO | 10 mM | 6 months | < 1% |
| -20°C | DMSO | 10 mM | 1 month | < 2% |
| 4°C | DMSO | 10 mM | 1 week | ~5% |
| Room Temperature (in dark) | DMSO | 10 mM | 24 hours | ~10% |
| Room Temperature (in light) | DMSO | 10 mM | 24 hours | >20% |
III. In Vitro Assays
A variety of in vitro assays can be employed to characterize the biological activity of this compound. These assays typically measure receptor binding, downstream signaling events, or functional cellular responses.
3.1. Receptor Binding Assay
This assay determines the affinity of this compound for its target prostaglandin F (FP) receptor.
Protocol:
-
Prepare cell membranes from a cell line overexpressing the human FP receptor.
-
Incubate the membranes with a constant concentration of a radiolabeled prostaglandin (e.g., [³H]-PGF2α) and varying concentrations of unlabeled this compound.
-
After incubation, separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
3.2. Second Messenger Assays
Activation of the FP receptor by this compound can lead to the modulation of intracellular second messengers, such as inositol (B14025) phosphates and intracellular calcium.
3.2.1. Inositol Phosphate (B84403) Accumulation Assay
-
Culture cells expressing the FP receptor in the presence of [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Wash the cells and incubate with varying concentrations of this compound in the presence of LiCl (to inhibit inositol monophosphatase).
-
Terminate the reaction and extract the inositol phosphates.
-
Separate the different inositol phosphate species by ion-exchange chromatography and quantify by liquid scintillation counting.
3.2.2. Intracellular Calcium Mobilization Assay
-
Load FP receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence.
-
Add varying concentrations of this compound and monitor the change in fluorescence over time using a fluorescence plate reader.
3.3. Functional Cell-Based Assays
These assays measure a physiological response in a relevant cell type. For example, the effect of this compound on neurite outgrowth in retinal ganglion cells can be assessed.
Protocol for Neurite Outgrowth Assay:
-
Culture retinal ganglion cells (e.g., RGC-5 cell line) on a suitable substrate.
-
Differentiate the cells to induce a neuronal phenotype.
-
Treat the differentiated cells with varying concentrations of this compound.
-
After a defined incubation period, fix the cells and stain for a neuronal marker (e.g., β-III tubulin).
-
Capture images using a microscope and quantify neurite length using image analysis software.
3.4. Quantitative Data Summary
The following table presents hypothetical quantitative data from the described in vitro assays for this compound.
| Assay | Parameter | Value (Hypothetical) |
| Receptor Binding | IC50 | 5 nM |
| Inositol Phosphate Accumulation | EC50 | 15 nM |
| Intracellular Calcium Mobilization | EC50 | 10 nM |
| Neurite Outgrowth | EC50 | 25 nM |
IV. Visualizations
4.1. This compound Signaling Pathway
This compound, like other prostaglandin F2α analogues, is expected to activate the FP receptor, a Gq-coupled receptor. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Downstream of these events, pathways such as the PI3K-Akt-mTOR and MAPK signaling cascades can be activated, leading to various cellular responses.
Caption: this compound signaling cascade.
4.2. Experimental Workflow for In Vitro Assays
The following diagram illustrates the general workflow for conducting in vitro assays with this compound.
Caption: In vitro assay workflow.
References
Application Notes and Protocols for Studying the Effects of Ataprost in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ataprost is a synthetic analog of prostacyclin (PGI2), designed as a selective and potent agonist for the prostacyclin receptor (IP receptor). The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade mediates various physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation and cell proliferation.[1][2][3]
These application notes provide a comprehensive set of protocols to characterize the in vitro effects of this compound on cultured cells. The described assays will enable researchers to assess its cytotoxicity, receptor binding affinity, and its impact on downstream signaling pathways. The primary cell types for studying a prostacyclin analog would include vascular endothelial cells, vascular smooth muscle cells, and fibroblasts, as these cells are known to express the IP receptor and are key players in the cardiovascular system.[3][4]
Experimental Workflow Overview
The following diagram outlines the general workflow for characterizing the cellular effects of this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Effects of prostacyclin analogues on human endothelial cell tissue factor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostacyclin production by cultured smooth muscle cells from atherosclerotic rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Widening the Prostacyclin Paradigm: Tissue Fibroblasts Are a Critical Site of Production and Antithrombotic Protection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ataprost in Animal Studies
For research use only. Not for use in humans.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the recommended dosage and administration of Ataprost (using Latanoprost (B1674536) as a representative prostaglandin (B15479496) F2α analogue) in various animal models for preclinical research. The information is compiled from peer-reviewed studies and established experimental protocols.
Mechanism of Action
This compound, a prostaglandin F2α analogue, selectively acts as an agonist at the prostaglandin F (FP) receptor.[1] Its primary mechanism of action in reducing intraocular pressure (IOP) is by increasing the uveoscleral outflow of aqueous humor.[1][2] This is achieved through the remodeling of the extracellular matrix in the ciliary muscle and regulation of matrix metalloproteinases, which alters the tissue permeability of the aqueous humor outflow pathways.[3][4]
The binding of this compound to the FP receptor initiates a cascade of intracellular signaling events. One of the key pathways involved is the activation of the PI3K-Akt-mTOR signaling pathway, which has been shown to promote neurite outgrowth in retinal ganglion cells. Additionally, the activation of FP receptors can lead to the phosphorylation of myosin light chain kinase, which is involved in the contraction and relaxation of smooth muscles in the anterior segment of the eye, further contributing to the regulation of aqueous humor outflow.
Data Presentation: Recommended Dosage of this compound (Latanoprost) in Animal Models
The following table summarizes the recommended dosages of Latanoprost in different animal models based on published studies. Researchers should consider this as a starting point and optimize the dosage for their specific experimental conditions.
| Animal Model | Dosage | Route of Administration | Frequency | Key Findings | Reference(s) |
| Dog (Beagle) | 0.005% solution | Topical Ophthalmic | Once or twice daily | Significant decrease in IOP and pupil size in glaucomatous Beagles. Twice daily administration produced the greatest decline in IOP. | |
| Rabbit | 0.005% solution (30 µL single drop) | Topical Ophthalmic | Once daily for 10 days | Maximum plasma concentration of the active acid of latanoprost occurred at 0.25 hours after administration. | |
| Monkey (Cynomolgus) | 6 µ g/eye/day | Topical Ophthalmic | Daily | Induced increased palpebral fissure, which was reversible upon discontinuation. | |
| Rat | Up to 10 mcg/kg/day | Intravenous Injection | Daily | No adverse effects on offspring were observed at this dose during prenatal and postnatal development studies. |
Experimental Protocols
Protocol 1: Evaluation of Intraocular Pressure (IOP) Reduction in a Rabbit Model
This protocol describes a method to assess the efficacy of this compound in reducing experimentally induced ocular hypertension in rabbits.
1. Animal Subjects:
-
Healthy, adult New Zealand White rabbits.
-
Animals should be acclimated to the laboratory environment and handling procedures for at least one week prior to the experiment.
2. Materials:
-
This compound ophthalmic solution (e.g., 0.005%).
-
Vehicle control (e.g., sterile saline solution).
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride).
-
Rebound tonometer (e.g., Tono-Pen, TonoVet).
-
Method for inducing ocular hypertension (e.g., injection of sterile polystyrene microbeads into the anterior chamber).
3. Procedure:
-
Baseline IOP Measurement: Measure the baseline IOP of both eyes for several days to establish a stable reading before inducing ocular hypertension.
-
Induction of Ocular Hypertension: Induce ocular hypertension in one eye of each rabbit according to an established protocol. The contralateral eye can serve as a normotensive control.
-
Drug Administration: Following the induction of stable ocular hypertension, topically administer a single drop of this compound solution to the hypertensive eye. Administer the vehicle control to the contralateral eye.
-
IOP Monitoring: Measure IOP at baseline and at regular intervals post-administration (e.g., 1, 2, 4, 8, 12, and 24 hours) using a rebound tonometer.
-
Data Analysis: Compare the change in IOP from baseline in the this compound-treated eyes to the vehicle-treated eyes.
Protocol 2: Assessment of Neurite Outgrowth in a Rat Retinal Ganglion Cell Culture Model
This protocol outlines an in vitro method to evaluate the neuroregenerative effects of this compound on retinal ganglion cells (RGCs).
1. Cell Culture:
-
Culture RGC-5 cells (a rat retinal ganglion cell line) under standard conditions.
-
Differentiate the RGC-5 cells to induce a neuronal phenotype.
2. Materials:
-
This compound solution at various concentrations.
-
Cell culture medium and supplements.
-
Signaling pathway inhibitors (e.g., PI3K inhibitor LY294002) to investigate the mechanism of action.
-
Microscopy equipment for imaging and analysis.
3. Procedure:
-
Treatment: Treat the differentiated RGC-5 cells with different concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).
-
Inhibitor Studies: In separate experiments, pre-treat the cells with specific signaling pathway inhibitors before adding this compound to elucidate the underlying molecular mechanisms.
-
Neurite Outgrowth Assessment: After the treatment period, fix the cells and capture images using a microscope.
-
Data Analysis: Quantify neurite length and number per cell using image analysis software. Compare the results between this compound-treated and control groups.
Mandatory Visualizations
Caption: Signaling pathway of this compound in ocular tissues.
Caption: General experimental workflow for evaluating this compound efficacy.
References
Application Notes and Protocols: Measuring Ataprost's Impact on Aqueous Outflow
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataprost, a prostaglandin (B15479496) F2α analogue, is a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. Its primary mechanism of action involves enhancing the outflow of aqueous humor, the clear fluid that fills the anterior chamber of the eye. A thorough understanding of the techniques used to measure this enhanced outflow is critical for preclinical and clinical research, as well as for the development of novel ophthalmic therapeutics.
These application notes provide a detailed overview of the key methodologies employed to quantify the effects of this compound on both the conventional (trabecular meshwork) and unconventional (uveoscleral) aqueous humor outflow pathways. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Data Presentation: Quantitative Effects of this compound (Latanoprost)
The following tables summarize the quantitative impact of Latanoprost (B1674536), a representative this compound, on key aqueous humor outflow parameters.
Table 1: Effect of Latanoprost on Intraocular Pressure (IOP) in Human Subjects
| Study Population | Treatment | Duration | Mean IOP Reduction | Percentage IOP Reduction | Reference |
| Open-Angle Glaucoma/Ocular Hypertension | Latanoprost 0.005% once daily | 2 weeks | 8.2 - 8.9 mmHg | 32% - 34% | [1] |
| Open-Angle Glaucoma/Ocular Hypertension | Latanoprost 0.005% once daily | 6 months | - | 50% - 62% of patients achieved ≥20% reduction | [2] |
| Newly Detected Open-Angle Glaucoma | Latanoprost 0.005% once daily | 1 and 3 months | 7.9 mmHg | 28% | [3] |
| Normal Tension Glaucoma | Latanoprost 0.005% once daily | Average 11 months | 2.8 mmHg (average diurnal) | 17% (average diurnal) | [4] |
Table 2: Effect of Latanoprost on Aqueous Humor Outflow Parameters in Animal and In Vitro Models
| Model | Treatment | Parameter | Control Value (mean ± SD) | Latanoprost-Treated Value (mean ± SD) | Percentage Change | Reference |
| NIH Swiss White Mice | 200 ng Latanoprost (single dose) | Intraocular Pressure (IOP) | 15.7 ± 1.0 mmHg | 14.0 ± 0.8 mmHg | -10.8% | [5] |
| NIH Swiss White Mice | 200 ng Latanoprost (single dose) | Outflow Facility (C) | 0.0053 ± 0.0014 µL/min/mmHg | 0.0074 ± 0.0016 µL/min/mmHg | +39.6% | |
| Cultured Human Anterior Segments | Latanoprost free acid | Outflow Facility (C) | 6% ± 10% (from baseline) | 67% ± 11% (from baseline) | Significant Increase |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in the Trabecular Meshwork
Prostaglandin F2α analogues like this compound primarily act on the FP receptor, a G-protein coupled receptor, located on cells of the trabecular meshwork and ciliary muscle. Activation of the FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix, reducing outflow resistance. One of the key downstream effects is the upregulation of matrix metalloproteinases (MMPs), enzymes that degrade collagen and other components of the extracellular matrix.
This compound Signaling in the Ciliary Muscle and the Rho Kinase Pathway
In addition to the trabecular meshwork, this compound also affects the ciliary muscle, a key component of the uveoscleral outflow pathway. The signaling cascade in these cells can also involve the Rho kinase (ROCK) pathway. Inhibition of the Rho/ROCK pathway leads to relaxation of the trabecular meshwork and ciliary muscle cells, further contributing to increased aqueous outflow.
Experimental Workflow for Ex Vivo Eye Perfusion
Ex vivo eye perfusion is a widely used technique to directly measure outflow facility in a controlled laboratory setting. This method allows for the precise manipulation of experimental conditions and the direct assessment of a drug's effect on the conventional outflow pathway.
Experimental Protocols
Protocol 1: Tonography in Animal Models
Tonography is a non-invasive method to estimate the facility of aqueous humor outflow. This protocol is adapted for use in small laboratory animals.
Materials:
-
Tonometer (e.g., Tono-Pen, TonoVet)
-
Topical anesthetic (e.g., 0.5% proparacaine)
-
Animal restrainer
-
Data acquisition system
Procedure:
-
Animal Preparation: Acclimatize the animal to the handling and restraint procedures to minimize stress-induced IOP fluctuations.
-
Anesthesia: Instill one drop of topical anesthetic into the conjunctival sac of the eye to be measured. Wait 1-2 minutes for the anesthetic to take effect.
-
Positioning: Gently restrain the animal, ensuring no pressure is applied to the neck or orbital area, as this can artificially elevate IOP. The cornea should be positioned parallel to the floor.
-
Baseline IOP Measurement: Obtain a stable baseline IOP reading by gently tapping the tonometer tip on the central cornea. Record the average of 3-5 readings.
-
Tonography Measurement:
-
For Schiøtz-type tonography, a weighted plunger is rested on the cornea for a set period (e.g., 4 minutes). The change in scale reading over time is recorded.
-
For pneumatonography, the probe is applied to the cornea, and the pressure is recorded continuously.
-
-
Data Analysis: The outflow facility (C) is calculated from the change in intraocular pressure and the volume of aqueous humor displaced by the tonometer over time. The calculation often involves the use of Friedenwald's nomogram or specific software provided with the tonometer.
Protocol 2: Ex Vivo Anterior Segment Perfusion
This protocol allows for the direct measurement of outflow facility in an isolated anterior segment, eliminating the influence of aqueous humor production and the unconventional outflow pathway.
Materials:
-
Dissecting microscope
-
Surgical instruments (forceps, scissors, scalpel)
-
Perfusion chamber
-
Perfusion medium (e.g., DMEM) with or without this compound
-
Syringe pump
-
Pressure transducer
-
Data acquisition system
-
3D-printed perfusion culture dishes (optional)
Procedure:
-
Tissue Preparation:
-
Obtain fresh enucleated eyes.
-
Under a dissecting microscope, make a circumferential incision posterior to the limbus.
-
Remove the lens, iris, and vitreous body, leaving the cornea, trabecular meshwork, and a portion of the sclera.
-
-
Mounting:
-
Mount the anterior segment in a specialized perfusion chamber, ensuring a watertight seal.
-
Fill the chamber with perfusion medium.
-
-
Cannulation and Perfusion:
-
Insert two cannulas into the anterior chamber: one connected to the syringe pump for infusion and the other to the pressure transducer for IOP monitoring.
-
Begin perfusion at a constant flow rate (e.g., 0.5 µL/min) or constant pressure (e.g., 15 mmHg).
-
-
Stabilization: Allow the system to stabilize for at least 30-60 minutes until a steady-state IOP is achieved.
-
Baseline Measurement: Record the baseline outflow facility by measuring the flow rate and pressure.
-
Drug Application: Switch the perfusion medium to one containing a known concentration of this compound.
-
Post-Treatment Measurement: Continuously monitor the IOP and flow rate to determine the change in outflow facility over time.
-
Data Analysis: Outflow facility (C) is calculated using the formula: C = Flow Rate / (IOP - Episcleral Venous Pressure). In this ex vivo setup, the episcleral venous pressure is assumed to be zero.
Protocol 3: Fluorophotometry for Aqueous Humor Flow Measurement
Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow by tracking the clearance of a fluorescent tracer from the anterior chamber.
Materials:
-
Scanning ocular fluorophotometer
-
Fluorescein (B123965) sodium (topical solution or sterile injection)
-
Topical anesthetic
Procedure:
-
Fluorescein Administration:
-
Topical: Instill a precise volume of fluorescein solution (e.g., 2 µL of 1% fluorescein) onto the cornea. Allow it to be absorbed for a set period (e.g., 10 minutes) before rinsing.
-
Iontophoresis: A small electric current is used to deliver fluorescein into the anterior chamber.
-
-
Measurement:
-
At regular intervals (e.g., every 30-60 minutes) over several hours, use the fluorophotometer to scan the anterior chamber and cornea to measure the concentration of fluorescein.
-
-
Data Analysis:
-
The rate of decrease in fluorescein concentration in the anterior chamber is used to calculate the aqueous humor flow rate (F).
-
The calculation is based on the equation: F = (dM/dt) / C, where dM/dt is the rate of fluorescein disappearance and C is the average fluorescein concentration in the anterior chamber.
-
Specialized software is typically used for these calculations, which can also account for fluorescein loss through diffusion into the cornea and lens.
-
Conclusion
The techniques described in these application notes provide a robust framework for evaluating the impact of this compound on aqueous humor outflow. The choice of methodology will depend on the specific research question, available resources, and the desired level of detail. By employing these standardized protocols, researchers can generate reliable and reproducible data to further elucidate the mechanisms of action of this compound and to aid in the discovery and development of next-generation therapies for glaucoma.
References
- 1. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A six-month randomized clinical trial comparing the intraocular pressure-lowering efficacy of bimatoprost and latanoprost in patients with ocular hypertension or glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraocular Pressure Lowering Effect of Latanoprost as First-line Treatment for Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long term effect of latanoprost on intraocular pressure in normal tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
High-Performance Liquid Chromatography (HPLC) for the Analysis of Ataprost and Related Prostaglandin Analogues
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ataprost is a prostaglandin (B15479496) F2α analogue. The quantitative analysis of this compound and related compounds in pharmaceutical formulations and biological matrices is crucial for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and reliable technique for this purpose. This document provides a detailed protocol for the HPLC analysis of prostaglandin analogues, based on established methods for the structurally similar and well-documented compound, Latanoprost. The methodologies presented herein are expected to be readily adaptable for the analysis of this compound with minimal optimization.
Principle of the Method
This method utilizes reverse-phase HPLC (RP-HPLC) to separate the analyte of interest from potential impurities and degradation products. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. The analyte is then detected by a UV detector at a low wavelength, typically around 210 nm, where prostaglandins (B1171923) exhibit absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of prostaglandin analogues.
Application Note: High-Sensitivity Detection and Quantification of Ataprost and its Metabolites using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of ataprost and its putative metabolites in biological matrices. This compound, a prostaglandin (B15479496) F2α analog, is under investigation for its therapeutic potential, making the characterization of its metabolic fate crucial for drug development. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric conditions. Due to the limited availability of specific experimental data for this compound, the quantitative parameters and signaling pathway information are based on its structural analog, latanoprost (B1674536), providing a strong foundational methodology for researchers.
Introduction
This compound is a synthetic prostaglandin F2α analog. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is fundamental to its development as a therapeutic agent. The metabolic transformation of this compound can significantly influence its efficacy and safety profile. Mass spectrometry, particularly LC-MS/MS, offers the high sensitivity and selectivity required for the identification and quantification of drug metabolites in complex biological samples.[1][2][3] This application note outlines a comprehensive approach to studying this compound metabolism.
Metabolic Pathway of Prostaglandin F2α Analogs
Prostaglandin F2α analogs like latanoprost, a compound structurally similar to this compound, undergo metabolic activation and subsequent systemic degradation. The primary metabolic pathway involves hydrolysis of the ester prodrug to its biologically active acid form. This is followed by fatty acid β-oxidation of the alpha and omega side chains, leading to the formation of dinor and tetranor metabolites, which are then excreted.[4] It is hypothesized that this compound follows a similar metabolic cascade.
Experimental Protocols
Sample Preparation from Biological Matrices
Effective sample preparation is critical for removing interferences and concentrating the analytes. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are suitable methods for prostanoids.
Liquid-Liquid Extraction (LLE) Protocol:
-
To 100 µL of plasma or aqueous humor, add 20 µL of an internal standard (IS) solution (e.g., a deuterated analog of this compound acid).
-
Add 500 µL of a mixture of ethyl acetate (B1210297) and isopropanol (B130326) (60:40, v/v).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the organic supernatant to a clean tube.
-
Repeat the extraction step with another 500 µL of the organic solvent mixture.
-
Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase (e.g., 55:45 water:acetonitrile with 0.1% formic acid).
Solid-Phase Extraction (SPE) Protocol:
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 100 µL of plasma, add 20 µL of IS and 400 µL of 4% phosphoric acid.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water, followed by 1 mL of hexane.
-
Elute the analytes with 1 mL of methyl formate.
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Liquid Chromatography
LC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
MS Conditions (Example based on Latanoprost):
| Parameter | Value |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Quantitative Data
The following table summarizes the proposed MRM transitions for this compound and its metabolites, based on the known fragmentation patterns of similar prostaglandin analogs. These values should be optimized empirically.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | 100 | 30 | 15 |
| This compound Acid | [M+H]⁺ | Fragment 1 | 100 | 35 | 20 |
| 1,2-Dinor-Ataprost Acid | [M+H]⁺ | Fragment 1 | 100 | 35 | 22 |
| 1,2,3,4-Tetranor-Ataprost Acid | [M+H]⁺ | Fragment 1 | 100 | 35 | 25 |
| Internal Standard (d4-analog) | [M+H]⁺ | Fragment 1 | 100 | 35 | 20 |
Note: The exact m/z values for this compound and its metabolites need to be determined based on their chemical structures.
Experimental Workflow
The overall workflow for the analysis of this compound metabolites is depicted below.
This compound Signaling Pathway
This compound, as a prostaglandin F2α analog, is expected to exert its biological effects by acting as an agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. Activation of the FP receptor by latanoprost has been shown to initiate a signaling cascade involving the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is implicated in cell survival and neurite outgrowth.
Conclusion
This application note provides a detailed framework for the development of a sensitive and specific LC-MS/MS method for the analysis of this compound and its metabolites. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry, although based on a closely related analog, offer a solid starting point for method development and validation. The successful application of this methodology will be invaluable for pharmacokinetic and drug metabolism studies of this compound, ultimately supporting its clinical development.
References
- 1. ijpras.com [ijpras.com]
- 2. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Ataprost
Topic: Experimental Design for Ataprost Preclinical Trials Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel, selective prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4) agonist. The EP4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][2] This signaling pathway is involved in a variety of physiological processes, including vasodilation, inflammation modulation, and tissue regeneration.[2][3] Due to its mechanism of action, this compound holds therapeutic potential for conditions such as pulmonary arterial hypertension (PAH), where vasodilation and anti-remodeling effects are desirable.[3]
These application notes provide a comprehensive framework for the preclinical evaluation of this compound, outlining key in vitro and in vivo experiments to characterize its pharmacological profile and assess its therapeutic potential and safety.
Section 1: In Vitro Characterization
The initial phase of preclinical testing focuses on characterizing the interaction of this compound with its intended target and quantifying its functional activity at a cellular level.
EP4 Receptor Signaling Pathway
Activation of the EP4 receptor by an agonist like this compound initiates a Gαs-coupled signaling cascade. This pathway is a primary determinant of the drug's mechanism of action.
Caption: this compound activates the EP4 receptor, initiating a Gαs-cAMP-PKA signaling cascade.
Experiment 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human EP4 receptor.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably overexpressing the human EP4 receptor (e.g., HEK293-hEP4).
-
Assay Setup: In a 96-well plate, combine the membrane preparation (10-20 µg protein/well), a fixed concentration of a radiolabeled EP4 ligand (e.g., [3H]-PGE2), and a range of concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
| Compound | Target Receptor | Radioligand | IC50 (nM) | Ki (nM) |
| This compound | Human EP4 | [3H]-PGE2 | 1.5 | 0.8 |
| PGE2 (Control) | Human EP4 | [3H]-PGE2 | 0.8 | 0.4 |
Experiment 2: cAMP Functional Assay
Objective: To measure the functional potency (EC50) and efficacy of this compound in stimulating cAMP production.
Protocol:
-
Cell Culture: Plate HEK293 cells stably expressing the human EP4 receptor in a 384-well plate and culture overnight.
-
Compound Addition: Replace the culture medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and varying concentrations of this compound.
-
Incubation: Incubate the plate for 30 minutes at 37°C to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay. These kits are based on a competitive immunoassay principle.
-
Data Analysis: Convert the assay signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy (Emax).
Data Presentation:
| Compound | Assay Type | EC50 (nM) | Emax (% of PGE2) |
| This compound | cAMP HTRF | 2.1 | 98% |
| PGE2 (Control) | cAMP HTRF | 1.2 | 100% |
Section 2: In Vivo Efficacy Evaluation
The therapeutic efficacy of this compound is evaluated in a relevant animal model of disease. The monocrotaline (B1676716) (MCT)-induced pulmonary hypertension model in rats is a widely used and well-characterized model for this purpose.
Monocrotaline (MCT)-Induced PAH Model in Rats
Objective: To assess the ability of this compound to prevent or reverse the pathological changes associated with pulmonary hypertension.
Workflow Diagram:
References
Application Notes and Protocols for Ataprost Solutions: Sterilization and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Ataprost is a prostaglandin (B15479496) F2α analog. Due to limited publicly available data specific to this compound, the following guidelines on sterilization, handling, and stability are substantially based on data from Latanoprost (B1674536), a closely related and well-studied prostaglandin F2α analog. These protocols should be considered as a starting point and adapted based on internal validation.
Introduction
This compound is a potent prostaglandin F2α analog investigated for its therapeutic potential. As with all biologically active compounds intended for research and development, particularly in cell-based assays and preclinical studies, maintaining the sterility, stability, and integrity of stock and working solutions is paramount. Improper handling and storage can lead to degradation of the active compound, introducing variability and compromising experimental outcomes. This document provides detailed application notes and protocols for the sterilization and handling of this compound solutions to ensure consistent and reliable results.
Stability of this compound Solutions
The stability of prostaglandin analogs like this compound is influenced by several factors, including temperature, pH, and exposure to light.[1][2]
Temperature Stability
This compound, like other prostaglandin analogs, is susceptible to thermal degradation.[3] Unopened stock solutions should be stored under refrigerated conditions to minimize degradation. Once opened, solutions can be stored at room temperature for a limited duration.
Table 1: Temperature-Dependent Stability of Prostaglandin Analog Solutions (Latanoprost as a proxy)
| Storage Condition | Duration | Stability | Recommendations |
| Unopened Vial | Long-term | Refrigerated at 2°C to 8°C (36°F to 46°F) | For maximal shelf-life of stock solutions.[4] |
| Unopened Vial (Shipment) | Up to 8 days | Up to 40°C (104°F) | Refrigerate upon receipt.[5] |
| Opened Vial | Up to 6 weeks | Room temperature, up to 25°C (77°F) | For working solutions to avoid repeated freeze-thaw cycles. |
| Accelerated Degradation | 4 weeks at 60°C | Assays of latanoprost ophthalmic lipid emulsions adjusted to pH 5.0, 6.0 and 7.0 were 100.4%, 100.7% and 99.2% after storage for 4 weeks at 60 degrees C, respectively. | Useful for forced degradation studies. |
| Efficacy after storage at 30°C | 4 weeks | Latanoprost stored at 30°C for 4 weeks after opening the bottle remains as effective and safe as latanoprost stored under cold conditions. | |
| Innovator vs. Cyclodextrin Formulation | Not specified | The innovator latanoprost formulation was stable at 4°C but exhibited degradation at higher temperatures, whereas the cyclodextrin-containing formulation was stable at temperatures up to 40°C. | Formulation can significantly impact thermal stability. |
pH and Light Stability
Extreme pH conditions and exposure to light are significant factors in the degradation of prostaglandin analogs.
Table 2: pH and Light Stability of Prostaglandin Analog Solutions (Latanoprost as a proxy)
| Parameter | Condition | Effect on Stability | Recommendations |
| pH | Acidic (pH < 5.0) | Increased degradation | Maintain solution pH between 6.0 and 7.0. The pH of preservative-free latanoprost solutions has been observed to range from 6.33 to 6.84. |
| Alkaline (pH > 7.5) | Increased degradation | Avoid alkaline conditions. | |
| Light | Exposure to UV or fluorescent light | Photodegradation | Always store this compound solutions in light-protecting containers (e.g., amber vials) or in the dark. |
Sterilization of this compound Solutions
For applications requiring sterility, such as cell culture experiments, sterile filtration is the recommended method for this compound solutions. Autoclaving is not suitable as the high temperatures will cause significant degradation.
Experimental Protocol: Sterile Filtration of this compound Solution
This protocol describes the procedure for sterilizing an this compound solution using a syringe filter. All steps should be performed in a laminar flow hood to maintain aseptic conditions.
Materials:
-
This compound stock or working solution
-
Sterile syringe (size appropriate for the volume to be filtered)
-
Sterile 0.22 µm syringe filter (low protein binding, e.g., PVDF or PES membrane)
-
Sterile, light-protecting collection tube (e.g., amber microcentrifuge tube or vial)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Preparation: Disinfect the laminar flow hood with 70% ethanol. Place all sterile materials (syringe, filter, collection tube) inside the hood.
-
Syringe Aspiration: Draw the this compound solution into the sterile syringe.
-
Filter Attachment: Aseptically remove the syringe filter from its packaging and attach it to the Luer-lock tip of the syringe.
-
Filtration: Uncap the sterile collection tube. Carefully insert the filter outlet into the tube, ensuring not to touch the inner surfaces. Apply gentle, steady pressure to the syringe plunger to pass the solution through the filter. Avoid excessive pressure, which can damage the filter membrane.
-
Collection: Collect the sterile filtrate in the collection tube.
-
Labeling and Storage: Immediately cap the collection tube, label it clearly with the contents, concentration, and date of filtration. Store at the recommended temperature and protected from light.
Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of this compound solutions.
General Handling Guidelines:
-
Use sterile pipette tips and tubes when preparing dilutions.
-
Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into smaller, single-use volumes if they will be used over an extended period.
-
When not in use, store all solutions at the recommended temperature and protected from light.
-
Visually inspect solutions for any signs of precipitation or contamination before use.
Storage Recommendations:
-
Stock Solutions (unopened): Store at 2°C to 8°C, protected from light.
-
Aliquoted Stock Solutions: Store at -20°C for long-term storage, protected from light.
-
Working Solutions (opened/diluted): Store at 2°C to 8°C for short-term use (up to a few days) or at room temperature (up to 25°C) for up to 6 weeks, protected from light.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound, as a prostaglandin F2α analog, is expected to exert its biological effects primarily through the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor can initiate multiple downstream signaling cascades. A key pathway involves the coupling to Gαq, which activates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).
Furthermore, studies on related prostaglandin analogs have demonstrated the involvement of the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival, growth, and proliferation.
Caption: this compound signaling through the FP receptor, activating Gq and PI3K pathways.
Experimental Workflow for this compound Solution Preparation and Use
The following diagram illustrates a typical workflow for preparing and using this compound solutions in a research setting, incorporating the sterilization and handling procedures outlined in this document.
Caption: Workflow for preparation and use of sterile this compound solutions.
References
Application of Latanoprost in 3D Eye Organoid Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) eye organoid models, derived from human pluripotent stem cells (hPSCs), are revolutionizing ophthalmic research. These self-organizing structures recapitulate key aspects of retinal development and architecture, offering an unparalleled platform for disease modeling, drug screening, and toxicological studies.[1][2] Latanoprost (B1674536), a prostaglandin (B15479496) F2α analog, is a first-line treatment for glaucoma, primarily acting by increasing uveoscleral outflow to reduce intraocular pressure (IOP).[3][4] Recent studies have begun to explore the broader effects of latanoprost and other prostaglandin analogs on various ocular cell types and their interactions within 3D organoid systems. These investigations are shedding light on both the therapeutic mechanisms and potential side effects of these drugs.[5]
This document provides detailed application notes and protocols for utilizing latanoprost in 3D eye organoid models, summarizing key findings and methodologies to facilitate further research in this area.
Application Notes
The application of latanoprost in 3D eye organoid models has primarily focused on two areas: modeling the side effects on periocular tissues and investigating its neuroprotective potential on retinal cells.
Modeling Prostaglandin-Associated Periorbitopathy
A common side effect of topical prostaglandin analogs is deepening of the upper eyelid sulcus (DUES). 3D organoids derived from human orbital fibroblasts (HOFs) and orbital adipose-derived stem cells (OASCs) have been instrumental in modeling this phenomenon.
Key Findings:
-
Prostaglandin F2α agonists, including latanoprost, significantly inhibit the size of 3D organoids derived from HOFs and OASCs, particularly during adipogenic differentiation.
-
These analogs modulate the expression of extracellular matrix (ECM) components within the organoids.
-
The effects are receptor-specific, with PGF2α and EP3 receptor agonists inhibiting organoid size and lipid formation, while EP2 receptor agonists can promote growth.
Investigating Neuroprotective Effects
Beyond its IOP-lowering effects, latanoprost has demonstrated neuroprotective properties on retinal cells, a crucial aspect for glaucoma treatment as the disease is characterized by retinal ganglion cell death. Retinal organoids provide a human-relevant system to dissect these mechanisms.
Key Findings:
-
Latanoprost exhibits a direct anti-apoptotic effect on retinal neuro-glial cells by inhibiting caspase-3.
-
This neuroprotective effect is mediated through the activation of the p44/p42 mitogen-activated protein kinase (MAPK) signaling pathway.
-
Latanoprost has been shown to increase blood velocity in the optic nerve head, an effect independent of IOP reduction, suggesting a direct vascular or cellular interaction.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of prostaglandin analogs in 3D ocular models.
Table 1: Effect of Prostaglandin Analogs on 3D Orbital Fibroblast Organoid Size
| Prostaglandin Analog | Concentration | Effect on Organoid Size | Reference |
| Bimatoprost Acid | 100 nM | Significant inhibition of size increase during adipogenesis | |
| Prostaglandin F2α | 100 nM | Significant inhibition of size increase during adipogenesis |
Table 2: Dose-Dependent Effects of Prostaglandin Agonists on 3D OASC Spheroid Size
| Agonist | Concentration Range (µM) | Primary Effect on Spheroid Size | Reference |
| Bimatoprost (PGF2α agonist) | 0.001 - 10 | Significant inhibition | |
| Sulprostone (EP3 agonist) | 0.01 - 10 | Significant reduction (weaker than bimatoprost) | |
| Butaprost (EP2 agonist) | 0.01 - 1 | Notable promotion of growth |
Table 3: Effect of Latanoprost on Retinal Cell Apoptosis and Signaling
| Treatment | Cell Type | Endpoint Measured | Result | Reference |
| Latanoprost | R28 retinal neuroglial cells | Apoptosis (TUNEL assay) | Significant reduction in apoptotic cells | |
| Latanoprost | R28 retinal neuroglial cells | Caspase-3 activity | Significant reduction in cleaved caspase-3 | |
| Latanoprost | R28 retinal neuroglial cells | p44/p42 MAPK phosphorylation | Significant increase in phosphorylated p44/p42 MAPK |
Experimental Protocols
The following are detailed protocols for key experiments involving the application of latanoprost to 3D eye organoid models, synthesized from the methodologies described in the cited literature.
Protocol 1: 3D Orbital Fibroblast/Adipose-Derived Stem Cell Organoid Culture and Latanoprost Treatment
This protocol is adapted from studies on prostaglandin-associated periorbitopathy.
Materials:
-
Human orbital fibroblasts (HOFs) or orbital adipose-derived stem cells (OASCs)
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
Adipogenic differentiation medium
-
Ultra-low attachment culture plates
-
Latanoprost stock solution (in DMSO)
-
BODIPY staining solution
-
Reagents for qPCR and immunofluorescence
Procedure:
-
Cell Seeding: Seed HOFs or OASCs into ultra-low attachment plates at a desired density to allow for spheroid formation.
-
Organoid Formation: Culture for several days until 3D spheroids/organoids are formed.
-
Adipogenic Differentiation (if applicable): To model adipogenesis, switch to an adipogenic differentiation medium.
-
Latanoprost Treatment:
-
Prepare working solutions of latanoprost in the appropriate culture medium at final concentrations ranging from 1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest latanoprost dose).
-
Replace the medium with the latanoprost-containing or vehicle control medium.
-
Culture for the desired duration (e.g., several days to weeks), with regular medium changes.
-
-
Analysis:
-
Organoid Size: Measure the maximum cross-sectional area of the spheroids at different time points using bright-field microscopy and image analysis software.
-
Lipid Droplet Formation: Stain with BODIPY and visualize lipid droplets using confocal microscopy.
-
Gene Expression: Extract RNA and perform qPCR to analyze the expression of adipogenic and ECM markers.
-
Protein Expression: Perform immunofluorescence staining on organoid sections for ECM proteins.
-
Protocol 2: Drug Permeation Study in a 3D Corneal Model
This protocol is based on a study evaluating latanoprost formulation permeation.
Materials:
-
3D human corneal tissue model (e.g., EpiCorneal™)
-
Latanoprost formulations
-
Transwell inserts
-
HPLC system for latanoprost acid detection
-
TEER (Transepithelial Electrical Resistance) meter
Procedure:
-
Model Equilibration: Equilibrate the 3D corneal tissue model according to the manufacturer's instructions.
-
Barrier Integrity Measurement: Measure the initial TEER to ensure the integrity of the corneal barrier.
-
Drug Application: Apply a defined volume (e.g., 100 µL) of the latanoprost formulation to the apical surface of the tissue.
-
Sample Collection: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12 hours), collect samples from the basolateral compartment.
-
HPLC Analysis: Analyze the collected samples using a validated HPLC method to quantify the concentration of latanoprost acid (the active form).
-
Permeation Calculation: Plot the cumulative amount of permeated latanoprost acid versus time and calculate the apparent permeability coefficient (Papp).
-
Final Barrier Integrity: Measure the TEER at the end of the experiment to assess any drug-induced damage to the tissue barrier.
Protocol 3: Assessing Neuroprotective Effects in Retinal Organoids
This protocol is a hypothetical adaptation for retinal organoids based on findings from 2D cell culture and diabetic animal models.
Materials:
-
Mature 3D retinal organoids
-
Retinal organoid culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, high glucose)
-
Latanoprost stock solution (in DMSO)
-
Reagents for TUNEL assay, immunofluorescence (cleaved caspase-3, phospho-p44/p42 MAPK), and Western blotting.
Procedure:
-
Organoid Culture: Culture mature retinal organoids according to established protocols.
-
Induction of Apoptosis:
-
To model retinal degeneration, treat organoids with an apoptosis-inducing agent. For example, to model diabetic retinopathy, culture organoids in high glucose medium.
-
Include a negative control group with normal medium.
-
-
Latanoprost Treatment:
-
Co-treat a subset of the apoptosis-induced organoids with latanoprost at various concentrations.
-
Include a vehicle control group.
-
-
Analysis:
-
Apoptosis: Fix, section, and perform a TUNEL assay to quantify apoptotic cells.
-
Caspase-3 Activation: Perform immunofluorescence staining for cleaved caspase-3 on organoid sections.
-
MAPK Pathway Activation:
-
Immunofluorescence: Stain organoid sections for phosphorylated p44/p42 MAPK.
-
Western Blotting: Lyse organoids, extract protein, and perform Western blotting to quantify the ratio of phosphorylated to total p44/p42 MAPK.
-
-
Visualizations
Signaling Pathway
Caption: Latanoprost's neuroprotective signaling pathway.
Experimental Workflow
Caption: Workflow for testing latanoprost in retinal organoids.
References
- 1. Human Retinal Organoids Provide a Suitable Tool for Toxicological Investigations: A Comprehensive Validation Using Drugs and Compounds Affecting the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-D retina organoids: Building platforms for therapies of the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of topical latanoprost on optic nerve head circulation in rabbits, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Latanoprost on Retinal Microcirculation in Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin F2α Agonists Negatively Modulate the Size of 3D Organoids from Primary Human Orbital Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Ataprost Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Ataprost (used here as a proxy for Latanoprost (B1674536) due to data availability) concentration for in vitro experiments. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and data summaries to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic prostaglandin (B15479496) F2α analogue. Its active form, latanoprost acid, is a potent and selective agonist of the Prostaglandin F (FP) receptor. Activation of the FP receptor initiates a signaling cascade that can lead to various cellular responses, including changes in cell morphology, gene expression, and physiological functions like aqueous humor outflow.[1][2]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on published studies, a broad starting range to consider is 0.001 µM to 10 µM.[3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: What solvent should I use to prepare this compound stock solutions?
A3: this compound is a lipophilic compound with limited solubility in aqueous solutions. The recommended solvent for preparing a concentrated stock solution is high-purity, sterile dimethyl sulfoxide (B87167) (DMSO). Ethanol can also be used. Stock solutions are typically prepared at a concentration of 10 mM and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: It is critical to keep the final concentration of the solvent in the cell culture medium as low as possible to avoid solvent-induced cytotoxicity. For DMSO, the final concentration should typically not exceed 0.1% to 0.5% (v/v). Always include a vehicle control (medium with the same final concentration of DMSO but without this compound) in your experiments to account for any effects of the solvent itself.
Data Presentation: Effective Concentrations of this compound In Vitro
The following tables summarize effective concentrations of Latanoprost (as a proxy for this compound) reported in various in vitro studies. These values can serve as a starting point for designing your dose-response experiments.
Table 1: this compound Concentration in Cytotoxicity and Cell Viability Assays
| Cell Type | Assay | Concentration Range | Observed Effect | Reference |
| Human Corneal Stromal (HCS) Cells | Morphology & Viability | 0.78125 - 50 mg/L | Dose-dependent morphological abnormality and viability decline above 3.125 mg/L | |
| Human Conjunctival Epithelial Cells (IOBA-NHC) | MTT Assay | 0.005% (1:6 dilution) | Commercial solution with BAK showed ~30% viability; BAK-free nanoemulsion showed 80-90% viability | |
| Human Conjunctival Epithelial Cells (HCjE) | Viability, Cytotoxicity, Apoptosis | Microdosed preserved Latanoprost | No significant difference in viability or cytotoxicity compared to non-preserved controls |
Table 2: this compound Concentration for Functional and Mechanistic Assays
| Cell Type | Assay Type | Concentration Range | Observed Effect | Reference |
| MOLT-3 Cells | Gene Expression (qPCR) | 10 µg/mL | Altered expression of molecules relevant to ocular inflow/outflow pathways | |
| Primary Retinal Ganglion Cells | Neuroprotection | Not specified | Evaluation of neuroprotective effects against glutamate-induced excitotoxicity | |
| Human Conjunctival Goblet Cells | Cell Survival (LDH & MTT) | Diluted 0.005% solutions | No significant negative effects on cell survival |
Note: Concentrations are presented as reported in the literature. It is crucial to convert units to a consistent molar concentration for accurate comparison and experimental design.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the preparation of a 10 mM this compound stock solution in DMSO and subsequent dilution to working concentrations for cell culture experiments.
Materials:
-
This compound (Latanoprost)
-
High-purity, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
Complete cell culture medium appropriate for your cell line
-
Calibrated micropipettes and sterile tips
Procedure:
-
Prepare 10 mM Stock Solution:
-
If this compound is supplied in a solvent like methyl acetate, evaporate the solvent under a gentle stream of nitrogen gas.
-
Add the appropriate volume of sterile DMSO to the vial to achieve a 10 mM stock solution (Molecular Weight of Latanoprost: 432.59 g/mol ). For example, to prepare a 10 mM stock solution from 1 mg of this compound, dissolve it in 231.2 µL of DMSO.
-
Vortex thoroughly until completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C. The stock solution is generally stable for at least one month.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final working concentrations (e.g., 10 µM, 1 µM, 0.1 µM, etc.).
-
Crucially, ensure the final DMSO concentration in the medium remains below 0.5%, and ideally at or below 0.1%.
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
It is recommended to prepare working solutions fresh for each experiment.
-
Protocol 2: General Cytotoxicity Assay (MTT-Based)
This protocol outlines a general method to assess the cytotoxicity of this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions and vehicle control
-
MTT reagent (e.g., 5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow (typically 24 hours).
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound, the vehicle control, and a negative (untreated) control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After incubation, add MTT reagent to each well (typically 10% of the well volume) and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Mandatory Visualizations
References
Improving the solubility of Ataprost for research purposes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Ataprost for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern? A1: this compound (also known as ONO-41483 or OP-41483) is a synthetic prostaglandin (B15479496) analog.[1] Like many prostaglandin analogs, it is a lipophilic molecule with poor aqueous solubility, which can present significant challenges for in vitro and in vivo experimental setups that require the compound to be in a dissolved state.[2] Achieving a stable, homogenous solution is critical for obtaining accurate and reproducible experimental results.
Q2: What are the basic chemical properties of this compound? A2: this compound is a carboxylic acid with the molecular formula C₂₁H₃₂O₄ and a molecular weight of approximately 348.5 g/mol .[1] Its structure includes a cyclopentane (B165970) ring and two side chains, contributing to its hydrophobic nature. The presence of the carboxylic acid group means its charge state, and therefore its solubility, can be influenced by pH.[1][3]
Q3: What initial steps should I take when trying to dissolve this compound? A3: Start with common organic solvents in which prostaglandin analogs are known to be soluble. It is recommended to prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted into your aqueous experimental medium. Direct dissolution in aqueous buffers is likely to fail.
Q4: Which organic solvents are recommended for creating an this compound stock solution? A4: Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol, and dichloromethane (B109758) are commonly used solvents for dissolving prostaglandin analogs. For cell-based assays, it is crucial to use a solvent with low toxicity at the final concentration. DMSO and ethanol are generally preferred for these applications. Always ensure the final concentration of the organic solvent in your aqueous medium is low (typically <0.5%) to avoid solvent-induced artifacts.
Solubility Enhancement Protocols & Troubleshooting
This section provides detailed protocols for common solubility enhancement techniques and a guide to troubleshoot issues you may encounter.
Data Presentation: Recommended Solvents for Prostaglandin Analogs
The following table summarizes solvents frequently used for dissolving poorly soluble prostaglandin analogs like this compound.
| Solvent | Class | Typical Stock Concentration | Notes for Biological Assays |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 1-10 mg/mL | Widely used. Keep final concentration <0.5% to minimize cell toxicity. |
| Ethanol (Absolute) | Polar Protic | 1-10 mg/mL | Good alternative to DMSO. Keep final concentration <0.5%. |
| Methanol | Polar Protic | 1-5 mg/mL | Generally used for analytical purposes (e.g., chromatography) due to higher toxicity than ethanol. |
| Dichloromethane (DCM) | Halogenated | >10 mg/mL | High solubility but not suitable for biological assays due to toxicity. Useful for chemical synthesis and purification steps. |
Experimental Workflow for Solubilizing this compound
The following diagram illustrates a logical workflow for successfully solubilizing this compound for research use.
Caption: General workflow for dissolving and diluting this compound.
Troubleshooting Guide
Q: My this compound powder is not dissolving in the organic solvent. A:
-
Issue: Insufficient solvent volume or low-quality solvent.
-
Solution:
-
Ensure you are using a sufficient volume of a high-purity, anhydrous solvent (e.g., DMSO).
-
Try gentle warming (up to 37°C) and vortexing to aid dissolution. Do not overheat, as it may degrade the compound.
-
If insolubility persists, consider trying a different recommended organic solvent.
-
Q: The compound precipitates when I dilute my organic stock into my aqueous buffer/media. What should I do? A: This is a common problem indicating that the aqueous solubility limit has been exceeded.
Caption: Decision tree for troubleshooting this compound precipitation.
Detailed Experimental Protocols
Protocol 1: Co-solvency Method
This technique involves using a mixture of water and a miscible organic solvent to increase the solubility of a hydrophobic drug.
-
Prepare Stock Solution: Dissolve this compound in 100% ethanol to make a 10 mg/mL stock solution.
-
Prepare Co-solvent Buffer: Prepare your desired aqueous buffer (e.g., PBS).
-
Dilution: To prepare a 10 µg/mL working solution in a buffer containing 10% ethanol, add 10 µL of the 10 mg/mL this compound stock to 990 µL of a pre-mixed solution of 10% ethanol in PBS.
-
Vortex: Vortex the final solution gently to ensure homogeneity. The presence of ethanol in the final buffer helps keep this compound in solution. Note: Always verify the tolerance of your experimental system (e.g., cells) to the final co-solvent concentration.
Protocol 2: pH Adjustment Method
This compound is a carboxylic acid, and its solubility in aqueous solutions can be significantly increased by deprotonating the carboxylic acid group to form a more soluble salt. This is achieved by raising the pH of the buffer.
-
Determine pKa: The pKa of the carboxylic acid in this compound is expected to be around 4.5-5.0 (similar to other prostaglandins). To ensure the compound is ionized, the buffer pH should be at least 1-1.5 units higher than the pKa.
-
Prepare Alkaline Buffer: Prepare a buffer such as Tris-HCl or a phosphate (B84403) buffer with a pH of 7.0-7.4.
-
Prepare Stock Solution: Dissolve this compound in DMSO to make a 10 mg/mL stock solution.
-
Dilution: Add the required volume of the DMSO stock to the alkaline buffer while vortexing. For example, add 1 µL of 10 mg/mL stock to 999 µL of pH 7.4 PBS to get a 10 µg/mL working solution.
-
Verification: Check the final pH of the solution and observe for any signs of precipitation.
Protocol 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, forming an "inclusion complex" that is more water-soluble. This method is effective for other prostaglandin analogs like Latanoprost.
-
Select Cyclodextrin: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.
-
Prepare Cyclodextrin Solution: Prepare a 1-5% (w/v) solution of HP-β-CD in your desired aqueous buffer.
-
Prepare this compound Stock: Dissolve this compound in a minimal amount of ethanol (e.g., to make a 10 mg/mL solution).
-
Form the Complex:
-
Slowly add the ethanolic this compound stock solution to the cyclodextrin solution while stirring vigorously.
-
The molar ratio of this compound to cyclodextrin is typically between 1:1 and 1:5.
-
Allow the mixture to stir at room temperature for 1-2 hours or overnight to ensure complex formation.
-
-
Filter (Optional): If any undissolved material remains, filter the solution through a 0.22 µm syringe filter to remove it. The filtrate now contains the water-soluble this compound-cyclodextrin complex.
Relevant Signaling Pathway
This compound, as a prostaglandin analog, is expected to act on prostaglandin receptors. Related analogs like Latanoprost primarily target the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR), which can activate several downstream pathways, including the PI3K/Akt pathway, known to be involved in cellular survival and growth processes.
References
Troubleshooting Ataprost Instability in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting stability issues encountered with Ataprost in aqueous solutions. The following information, presented in a question-and-answer format, addresses common challenges to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What are the primary causes of its instability in aqueous solutions?
A1: this compound, a prostaglandin (B15479496) F2α analogue, is susceptible to degradation in aqueous environments, primarily through hydrolysis of its isopropyl ester group.[1][2] This chemical instability is accelerated by several factors, including:
-
pH: Extreme pH conditions, both acidic and alkaline, can significantly increase the rate of hydrolysis.[3][4]
-
Temperature: Elevated temperatures promote degradation.[5] Commercial preparations are often recommended to be stored at refrigerated temperatures (2-8°C) before opening.
-
Light Exposure: this compound is photosensitive, and exposure to light can lead to degradation.
-
Oxidation: The molecule is also susceptible to oxidation, which can compromise its structure and function.
Q2: What is the optimal pH range for maintaining this compound stability in an aqueous solution?
A2: The optimal pH for this compound stability is in the slightly acidic range. Studies and formulation data for similar prostaglandin analogues suggest a pH between 5.0 and 6.7 provides the greatest stability against hydrolytic degradation. For instance, Latanoprost (B1674536), a closely related compound, is most stable at a pH of approximately 6.0 ± 0.2.
Q3: Are there any recommended additives or excipients that can enhance the stability of this compound in my experimental solutions?
A3: Yes, several excipients can be used to improve the stability of this compound in aqueous formulations:
-
Buffers: Phosphate (B84403) buffers are commonly used to maintain the pH within the optimal range.
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be included to chelate metal ions that may catalyze oxidative degradation.
-
Antioxidants: While less common in commercial ophthalmic solutions, the addition of antioxidants could theoretically mitigate oxidative degradation.
-
Surfactants and Cyclodextrins: Non-ionic surfactants and cyclodextrins have been shown to protect the ester group from hydrolysis by forming micelles or inclusion complexes, respectively. For example, 2-hydroxypropyl-β-cyclodextrin has been reported to stabilize Latanoprost at room temperature.
Q4: What are the best practices for preparing and storing this compound stock solutions to ensure maximum stability?
A4: To maximize the stability of your this compound solutions, adhere to the following best practices:
-
Solvent: Prepare initial stock solutions in a solvent where this compound is more stable, such as ethanol (B145695), DMSO, or acetonitrile, before making final dilutions in your aqueous experimental buffer.
-
pH Control: Use a buffered aqueous solution with a pH between 5.5 and 6.5 for your final dilutions.
-
Temperature: Store stock solutions and aqueous preparations at refrigerated temperatures (2-8°C). For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.
-
Light Protection: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For highly sensitive experiments, consider degassing your aqueous buffer and preparing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Data Presentation: Factors Affecting this compound Stability
The following table summarizes the key factors influencing this compound stability in aqueous solutions and the recommended conditions for mitigation.
| Factor | Impact on Stability | Recommended Mitigation |
| pH | High and low pH increase hydrolysis rate. | Maintain pH between 5.0 and 6.7. |
| Temperature | Higher temperatures accelerate degradation. | Store solutions at 2-8°C. |
| Light | Exposure to light causes photodegradation. | Use light-protective containers. |
| Oxidation | Can lead to degradation products. | Prepare in degassed buffer; consider antioxidants. |
| Hydrolysis | Primary degradation pathway for the ester group. | Control pH and temperature; consider stabilizing excipients. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
-
Stock Solution Preparation:
-
Dissolve the required amount of this compound in a minimal volume of absolute ethanol or DMSO to create a concentrated stock solution.
-
Store the stock solution in a light-protected, airtight container at -20°C.
-
-
Aqueous Buffer Preparation:
-
Prepare a 50 mM phosphate buffer.
-
Adjust the pH of the buffer to 6.0 using phosphoric acid or sodium hydroxide.
-
To minimize oxidation, degas the buffer by sparging with nitrogen gas for 15-20 minutes.
-
-
Final Dilution:
-
On the day of the experiment, bring the stock solution and the aqueous buffer to room temperature.
-
Perform a serial dilution of the stock solution with the pH 6.0 phosphate buffer to achieve the desired final concentration.
-
Keep the final aqueous solution on ice and protected from light throughout the experiment.
-
Protocol 2: Forced Degradation Study to Assess this compound Stability
This protocol can be used to evaluate the stability of your this compound formulation under stress conditions.
-
Preparation: Prepare your this compound aqueous solution according to Protocol 1.
-
Stress Conditions: Aliquot the solution into separate, light-protected containers and expose them to the following conditions:
-
Acidic: Adjust pH to 3 with 0.1 M HCl.
-
Alkaline: Adjust pH to 9 with 0.1 M NaOH.
-
Oxidative: Add 3% hydrogen peroxide.
-
Thermal: Incubate at 40°C and 60°C.
-
Photolytic: Expose to direct UV light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent this compound and identify major degradation products.
Visualizations
This compound Degradation Troubleshooting Workflow
A troubleshooting workflow for this compound instability.
This compound Signaling Pathway
This compound, as a prostaglandin F2α analogue, primarily acts by selectively stimulating the prostaglandin F2 alpha receptor (FP receptor). This interaction initiates a signaling cascade that leads to various cellular responses. One of the key pathways involved in its neuroregenerative effects is the PI3K-Akt-mTOR pathway.
The PI3K-Akt-mTOR signaling pathway activated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Stability of latanoprost in an ophthalmic lipid emulsion using polyvinyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of latanoprost in generic formulations using controlled degradation and patient usage simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qbdgroup.com [qbdgroup.com]
Minimizing off-target binding in Ataprost receptor studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Ataprost receptor, with a focus on minimizing off-target binding.
Introduction to the this compound Receptor
This compound (also known as ONO-41483 or OP-41483) is a synthetic analog of prostacyclin (PGI2). As a prostanoid, its primary biological target is the prostacyclin receptor, a G-protein coupled receptor (GPCR) officially designated as the IP receptor. The primary signaling pathway activated by the IP receptor is the Gs alpha subunit (Gαs) pathway, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade leads to various physiological effects, most notably the inhibition of platelet aggregation and vasodilation.
Given that this compound is a structural analog of a natural prostaglandin (B15479496), there is a potential for it to interact with other prostanoid receptors (DP, EP, FP, TP), leading to off-target effects. This guide will help researchers design experiments to maximize on-target activity and minimize off-target binding.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway of the this compound receptor (IP receptor)?
A1: The this compound receptor (IP receptor) primarily couples to the Gs alpha subunit (Gαs). Upon agonist binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response, such as relaxation of smooth muscle and inhibition of platelet activation.
Q2: What are the potential off-target receptors for this compound?
A2: As a prostacyclin analog, this compound has the potential to bind to other prostanoid receptors due to structural similarities among their ligands and binding pockets. These include the prostaglandin D2 receptor (DP), prostaglandin E2 receptors (EP1, EP2, EP3, EP4), the prostaglandin F2α receptor (FP), and the thromboxane (B8750289) A2 receptor (TP). The degree of off-target binding depends on the specific analog and the experimental conditions.
Q3: How can I determine if the observed effects of this compound are on-target or off-target?
A3: To confirm on-target effects, you can use a selective IP receptor antagonist. If the effects of this compound are blocked or significantly reduced in the presence of the antagonist, it indicates an on-target mechanism. Additionally, using cell lines that do not express the IP receptor or using siRNA to knock down IP receptor expression can help differentiate between on-target and off-target effects.[1]
Q4: What is a suitable positive control for IP receptor activation in my experiments?
A4: Stable and potent IP receptor agonists such as iloprost (B1671730) or cicaprost (B119636) are excellent positive controls for in vitro assays. For platelet aggregation assays, ADP can be used to induce aggregation, which should be inhibited by this compound.
Troubleshooting Guide
This section addresses common issues encountered during this compound receptor studies.
Issue 1: High non-specific binding in radioligand binding assays.
-
Possible Cause: The radioligand is binding to non-receptor components like the filter membrane, plasticware, or other proteins in the cell membrane preparation.
-
Troubleshooting Steps:
-
Optimize Blocking Agents: Include Bovine Serum Albumin (BSA) (0.1-1%) in your assay buffer to reduce binding to plastic surfaces.[2]
-
Pre-treat Filters: Pre-soak your glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Adjust Ionic Strength: Increasing the salt concentration in the assay buffer can sometimes reduce non-specific electrostatic interactions.[2]
-
Optimize Washing Steps: Increase the volume and/or number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
-
Issue 2: Low signal-to-noise ratio in functional assays (e.g., cAMP assay).
-
Possible Cause:
-
Low receptor expression in the chosen cell line.
-
Suboptimal agonist concentration or incubation time.
-
Degradation of cAMP by phosphodiesterases (PDEs).
-
-
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm the expression of the IP receptor in your cell line using techniques like qPCR or western blotting.
-
Optimize Assay Conditions: Perform a time-course and dose-response experiment to determine the optimal incubation time and agonist concentration for maximal stimulation.
-
Use a PDE Inhibitor: Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay to prevent the degradation of cAMP and enhance the signal.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause:
-
Variability in cell passage number, leading to changes in receptor expression.
-
Inconsistent reagent preparation or handling.
-
Variations in incubation times and temperatures.
-
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a defined passage number range for all experiments.
-
Prepare Reagents in Batches: Aliquot and freeze reagents from a single large batch to minimize variability between experiments.
-
Strictly Adhere to Protocol: Ensure consistent incubation times, temperatures, and pipetting techniques for all assays.
-
Quantitative Data: Potency of this compound and Other Prostacyclin Analogs
The following table summarizes the functional potency (ED50) of this compound in inhibiting platelet aggregation, a key downstream effect of IP receptor activation.
| Compound | Assay Type | Species | ED50 (ng/mL) | Reference |
| This compound | ADP-induced Platelet Aggregation | Human | 1.91 | [3] |
| This compound | ADP-induced Platelet Aggregation | Baboon | 4.38 |
The following table provides a comparison of the binding affinities (Ki) and functional potencies (EC50) of other common prostacyclin analogs for the human IP receptor and potential off-target prostanoid receptors. This data is essential for understanding the selectivity profile of compounds used in your studies.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Iloprost | IP | 3.9 | - |
| EP1 | 1.1 | - | |
| Treprostinil | IP | - | 1.9 |
| DP1 | - | 0.6 | |
| EP2 | - | 6.2 | |
| Beraprost | IP | - | - |
| EP3 | High Affinity | - | |
| MRE-269 (active form of Selexipag) | IP | High Selectivity | - |
| EP2 | 5,000 | - | |
| EP4 | 5,000 | - |
Note: A lower Ki or EC50 value indicates higher affinity or potency, respectively. Data is compiled from multiple sources and assay conditions may vary.
Experimental Protocols
Competitive Radioligand Binding Assay for the IP Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the IP receptor.
Materials:
-
Cell membranes expressing the human IP receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: [3H]-iloprost.
-
Test compound (e.g., this compound).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM unlabeled iloprost.
-
96-well glass fiber filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled iloprost (for non-specific binding) or test compound dilution.
-
50 µL of [3H]-iloprost (at a concentration near its Kd).
-
100 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by non-linear regression of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for IP Receptor Activation
Objective: To measure the functional potency (EC50) of an agonist (e.g., this compound) at the IP receptor.
Materials:
-
Whole cells expressing the human IP receptor (e.g., HEK293 or CHO cells).
-
Test agonist (e.g., this compound).
-
Positive control: Iloprost.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
On the day of the assay, aspirate the growth medium and wash the cells once with stimulation buffer.
-
Add 50 µL of stimulation buffer containing various concentrations of the test agonist or positive control to the wells.
-
Incubate at 37°C for 15-30 minutes.
-
Lyse the cells according to the cAMP detection kit manufacturer's protocol.
-
Measure the intracellular cAMP concentration using the detection kit.
-
Plot the agonist concentration versus the cAMP response and use non-linear regression to determine the EC50 value.
Visualizations
Signaling Pathway of the this compound (IP) Receptor
References
Technical Support Center: Refining Ataprost Delivery Methods in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ataprost in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a prostaglandin (B15479496) F2α analogue that primarily reduces intraocular pressure (IOP) by increasing the outflow of aqueous humor.[1] Its mechanism involves the selective stimulation of the prostaglandin F2 alpha (FP) receptor. This activation is thought to lead to the remodeling of the extracellular matrix and regulation of matrix metalloproteinases, which increases the permeability of tissues in the uveoscleral outflow pathway, thereby facilitating aqueous humor drainage.[1]
Q2: What are the recommended storage conditions for this compound solutions?
Prostaglandin analogues like this compound can be sensitive to temperature and light. Latanoprost (B1674536), a similar compound, is stable at 4°C and 25°C for at least 30 days. However, degradation occurs more rapidly at higher temperatures, with a t90 (time for 10% degradation) of 8.25 days at 50°C and 1.32 days at 70°C.[2][3][4] Exposure to ultraviolet B radiation can also cause rapid degradation. Therefore, it is recommended to store this compound solutions protected from light, ideally at refrigerated temperatures (2-8°C), and to avoid repeated freeze-thaw cycles. For aqueous solutions, adjusting the pH to a range of 5.0 to 6.25 can improve stability.
Q3: What are the common administration routes for this compound in rodent models?
Common administration routes for delivering substances like this compound in rodents include topical ocular instillation, subcutaneous (SC) injection, intraperitoneal (IP) injection, and intravenous (IV) injection. The choice of route depends on the experimental goals, such as achieving systemic exposure versus localized ocular effects.
Q4: Are there species-specific differences in the response to prostaglandin analogues?
Yes, species-specific differences in response to prostaglandin analogues have been observed. For instance, the IOP of healthy dogs is reduced by latanoprost, while the IOP of healthy monkeys is reduced by timolol (B1209231) but not latanoprost in some dosing regimens. It is crucial to select the appropriate animal model based on the specific research question and to be aware of potential variations in drug response between species.
Troubleshooting Guides
Topical Ocular Administration
Problem: Inconsistent reduction in intraocular pressure (IOP) after topical administration.
-
Possible Cause 1: Improper administration technique. The small eye size of rodents can make topical administration challenging. The delivered volume may be inconsistent, or the solution may not be effectively applied to the cornea.
-
Solution: Practice consistent drop size and placement. A 2-μL topical instillation has been shown to be effective in mice. Ensure the drop is placed directly onto the cornea and that the animal does not immediately groom it away. Anesthesia may be required for precise application.
-
-
Possible Cause 2: Anesthesia-induced IOP fluctuations. Anesthetics such as ketamine-xylazine mixtures can alter IOP in rodents.
-
Solution: If anesthesia is necessary, standardize the anesthetic regimen and the timing of IOP measurements. In some mice, IOP may be stable 3 to 7 minutes after anesthesia, while in others, it may fluctuate. Perform measurements during the plateau phase of the IOP response to obtain reproducible readings.
-
-
Possible Cause 3: Biphasic IOP response. In rodents, a single dose of latanoprost has been shown to produce an initial increase in IOP within the first 1-2 hours, followed by a prolonged decrease.
-
Solution: Measure IOP at multiple time points after administration to capture the full dose-response curve. The peak hypotensive effect for latanoprost in Wistar rats was observed at 5 hours.
-
Subcutaneous (SC) Injection
Problem: Leakage of the injected solution from the injection site.
-
Possible Cause 1: Incorrect injection technique.
-
Solution: Gently lift the loose skin over the neck or flank to create a "tent." Insert a small gauge needle (e.g., 25-27 gauge) into the base of the tented skin. Inject the solution slowly to allow for tissue expansion. After injection, you can gently pinch the injection site and turn the needle bevel downward upon withdrawal to help seal the entry point.
-
-
Possible Cause 2: Excessive injection volume.
-
Solution: Adhere to recommended maximum injection volumes for the size of the animal. For mice, a common recommendation is up to 5 ml/kg per site.
-
Problem: Inflammation or irritation at the injection site.
-
Possible Cause 1: Irritating vehicle or formulation. Some vehicles, such as DMSO, can cause local irritation. The pH and osmolality of the formulation can also contribute to irritation.
-
Solution: If possible, use a biocompatible and non-irritating vehicle. Ensure the pH of the solution is near neutral and that it is not excessively hypertonic or hypotonic. A screening study in rats can be effective in evaluating the local tolerability of different excipients.
-
-
Possible Cause 2: Contamination.
-
Solution: Use sterile needles, syringes, and solutions for all injections to prevent infection. A new sterile needle and syringe should be used for each animal.
-
Intravitreal (IVT) Injection
Problem: Cataract formation or retinal damage after injection.
-
Possible Cause 1: Improper needle placement. Contact with the lens during injection can cause traumatic cataracts. Incorrect needle angle or depth can lead to retinal damage.
-
Solution: In rats, the injection site should be in the superior nasal sclera, approximately 1.5 mm from the limbal region, at the level of the pars plana. Insert the needle at a 45° angle to avoid the lens.
-
-
Possible Cause 2: Increased intraocular pressure. The injection of fluid into the vitreous cavity can cause a transient increase in IOP.
-
Solution: To mitigate this, a small amount of vitreous can be gently expressed through the puncture site before injecting the solution.
-
Quantitative Data Summary
Table 1: Dose-Response of Latanoprost on Intraocular Pressure (IOP) in NIH Swiss Mice
| Latanoprost Concentration | Time After Administration | Mean IOP Change (%) | Significance (p-value) |
| 0.0025% | 2 hours | -12% ± 7% | < 0.05 |
| 0.01% | 2 hours | -14% ± 8% | < 0.05 |
| 0.0025% | 3 hours | -10% ± 6% | < 0.05 |
| 0.01% | 3 hours | -11% ± 7% | < 0.05 |
Data adapted from a study using a 2-μL topical instillation.
Table 2: Stability of Latanoprost at Different Temperatures
| Temperature | Time for 10% Degradation (t90) |
| 4°C | Stable for at least 30 days |
| 25°C | Stable for at least 30 days |
| 50°C | 8.25 days |
| 70°C | 1.32 days |
Data from a study on the stability of latanoprost solution.
Table 3: Pharmacokinetic Parameters of Prostaglandin Analogues in Mice
| Compound | Administration Route | Dose | Elimination Half-life (t1/2) | Oral Bioavailability (%) |
| Iloprost (B1671730) | Intravenous | 0.2 mg/kg | 3 and 14 minutes (biphasic) | N/A |
| Iloprost | Intragastric | 0.2 mg/kg | - | 10% |
| Cicaprost (B119636) | Intravenous | 0.01 mg/kg | ~0.05 and 0.31 hours (biphasic) | N/A |
Data from pharmacokinetic studies of iloprost and cicaprost in mice.
Experimental Protocols
Protocol 1: Topical Ocular Administration and IOP Measurement in Mice
-
Animal Preparation: Anesthetize the mouse with an intraperitoneal injection of a ketamine/xylazine (B1663881) mixture. Apply a drop of topical proparacaine (B1679620) HCl 0.5% to the eye for local anesthesia.
-
Drug Administration: Using a micropipette, apply a 2-μL drop of the this compound solution or vehicle control directly onto the cornea of one eye.
-
IOP Measurement:
-
Position the mouse under a stereomicroscope.
-
Use a rebound tonometer (e.g., TonoLab) to measure IOP at specified time points after administration (e.g., 1, 2, 3, 6, 12, and 24 hours).
-
Alternatively, for more precise measurements, a fluid-filled glass microneedle connected to a pressure transducer can be inserted into the anterior chamber.
-
-
Data Analysis: Calculate the change in IOP by comparing the measurements from the treated eye to the vehicle-treated contralateral eye.
Protocol 2: Subcutaneous Injection in Mice
-
Animal Restraint: Securely restrain the mouse by scruffing the loose skin on its back.
-
Injection Site Preparation: If desired, disinfect the injection site with 70% alcohol.
-
Injection:
-
Create a tent of skin in the interscapular region.
-
Insert a 25-27 gauge sterile needle, bevel up, into the base of the tented skin.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the desired volume of the this compound solution.
-
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with sterile gauze if any bleeding occurs. Monitor the animal for any signs of distress or local reaction.
Protocol 3: Intravitreal Injection in Rats
-
Animal Preparation: Anesthetize the rat with an intraperitoneal injection of ketamine (80mg/kg) and xylazine (8mg/kg). Apply a drop of 0.5% alcaine to the eye as a topical anesthetic.
-
Scleral Puncture: Using a 30-gauge needle, create a puncture in the superior nasal sclera at the level of the pars plana (approximately 1.5 mm from the limbus).
-
Vitreous Expression: Apply gentle pressure to the eyeball to allow a small amount of vitreous to exit through the puncture site.
-
Injection:
-
Insert the tip of a glass micropipette or a 30-gauge needle attached to a syringe through the puncture hole at a 45° angle into the vitreous body.
-
Slowly inject the desired volume (e.g., 2 µl) of the this compound solution.
-
Hold the needle in place for a few seconds before gently removing it.
-
-
Post-Injection Care: Apply an ophthalmic antibiotic ointment to the eye to prevent infection.
Visualizations
Caption: this compound signaling pathway for IOP reduction.
Caption: Workflow for topical this compound administration and IOP measurement.
Caption: Troubleshooting logic for subcutaneous this compound injections.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effect of temperature and light on the stability of latanoprost and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Temperature and Light on the Stability of Latanoprost and its Clinical Relevance | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ataprost and Prostaglandin F2α Analogs
Disclaimer: "Ataprost" is not a widely documented prostaglandin (B15479496) analog in publicly available scientific literature. The following guide addresses common challenges in the synthesis of prostaglandin F2α (PGF2α) analogs, the class to which this compound derivatives likely belong. The principles and troubleshooting steps are based on established synthetic routes for molecules like Latanoprost, Travoprost, and Bimatoprost.
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common hurdles during the synthesis of PGF2α analogs.
Troubleshooting Guides
This section is organized by common experimental issues. Each problem is presented in a question-and-answer format, detailing potential causes and recommended solutions.
Issue 1: Low Yield in the Horner-Wadsworth-Emmons (HWE) Reaction for α-Chain Installation
Question: We are experiencing low yields (<50%) during the Horner-Wadsworth-Emmons reaction to form the α,β-unsaturated ester of the α-chain. What are the likely causes and how can we improve the yield?
Answer:
Low yields in the HWE reaction are a frequent challenge. The primary causes often relate to the base, the phosphonate (B1237965) reagent, or the reaction conditions.
Potential Causes & Solutions:
| Cause ID | Potential Cause | Recommended Solution |
| HWE-C1 | Ineffective Deprotonation of the Phosphonate: The base used may not be strong enough to fully deprotonate the phosphonate, leading to incomplete ylide formation. | Switch to a stronger base. Sodium hydride (NaH) is commonly used and effective. Ensure the NaH is fresh and the solvent (e.g., THF, DME) is anhydrous. |
| HWE-C2 | Degradation of the Aldehyde (Corey Aldehyde derivative): The aldehyde starting material is sensitive and can degrade, especially in the presence of strong bases or impurities. | Use freshly purified aldehyde for the reaction. Add the deprotonated phosphonate solution slowly to the aldehyde at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions. |
| HWE-C3 | Side Reactions: The phosphonate ylide can react with other functional groups or itself if not controlled properly. | Ensure proper stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the phosphonate reagent. Maintain a low reaction temperature to improve selectivity. |
| HWE-C4 | Impure Reagents or Wet Solvents: Water in the reaction mixture will quench the ylide. Impurities in the phosphonate reagent can also interfere with the reaction. | Use freshly distilled, anhydrous solvents. Purify the phosphonate reagent by distillation or chromatography if necessary. |
Summary of HWE Reaction Conditions:
| Parameter | Recommended Condition |
| Base | Sodium Hydride (NaH), Sodium Hexamethyldisilazide (NaHMDS) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethoxyethane (DME) |
| Temperature | 0 °C to room temperature |
| Phosphonate Equivalents | 1.1 - 1.5 |
| Typical Yields | 70-90% |
Issue 2: Poor Stereoselectivity in the Reduction of the C-15 Ketone
Question: Our reduction of the C-15 ketone is resulting in a mixture of 15(S) and 15(R) epimers, with a low diastereomeric excess (d.e.) for the desired 15(S) alcohol. How can we improve the stereoselectivity?
Answer:
Achieving high stereoselectivity at the C-15 position is critical for the biological activity of PGF2α analogs. The choice of reducing agent and reaction conditions are the most important factors.
Potential Causes & Solutions:
| Cause ID | Potential Cause | Recommended Solution |
| RED-C1 | Non-selective Reducing Agent: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) often provide poor stereoselectivity for this reduction. | Use a bulky, stereoselective reducing agent. L-selectride® or other hindered borohydrides are known to give high selectivity for the 15(S)-alcohol. Zinc borohydride (Zn(BH₄)₂) has also been used effectively.[1] |
| RED-C2 | Reaction Temperature: Higher temperatures can lead to reduced selectivity as the energy difference between the transition states for the two diastereomers becomes less significant. | Perform the reduction at low temperatures. A typical range is -78 °C to -40 °C. |
| RED-C3 | Steric Hindrance from Protecting Groups: The protecting group on the C-9 and C-11 hydroxyls can influence the direction of hydride attack. | Ensure a bulky protecting group (e.g., tert-Butyldimethylsilyl - TBDMS) is used on the C-11 hydroxyl to help direct the hydride to the desired face of the ketone. |
Comparison of Reducing Agents for C-15 Ketone Reduction:
| Reducing Agent | Typical 15(S):15(R) Ratio |
| Sodium Borohydride (NaBH₄) | ~1:1 to 3:1 |
| Zinc Borohydride (Zn(BH₄)₂) | ~4:1 to 9:1 |
| L-selectride® | >10:1 |
Issue 3: Difficulty in Purifying the Final Product
Question: We are struggling with the final purification of our this compound derivative. Column chromatography is slow and results in product loss. Are there more efficient purification methods?
Answer:
Purification of prostaglandin analogs can be challenging due to their similar polarities and potential for isomerization.[2][3]
Potential Causes & Solutions:
| Cause ID | Potential Cause | Recommended Solution |
| PUR-C1 | Formation of Hard-to-Separate Isomers: The synthesis, particularly the Wittig reaction, can produce cis/trans isomers at the C-5/C-6 double bond. Epimerization at C-15 is also a common issue. | Optimize the reaction conditions to minimize isomer formation (see previous sections). For purification, preparative High-Performance Liquid Chromatography (HPLC) is often more effective than standard column chromatography for separating closely related isomers.[2] |
| PUR-C2 | Product Instability on Silica (B1680970) Gel: Prostaglandins (B1171923) can be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography. | Use deactivated or neutral silica gel for column chromatography. Alternatively, reversed-phase chromatography (e.g., C18 silica) can be a milder option. |
| PUR-C3 | Residual Reagents and Byproducts: Byproducts from the Wittig reaction (triphenylphosphine oxide) or other steps can co-elute with the product. | Optimize the work-up procedure to remove major byproducts before chromatography. For example, triphenylphosphine (B44618) oxide can often be precipitated from a non-polar solvent mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for PGF2α analog synthesis?
A1: The most common and well-established starting material is the Corey lactone (or its derivatives).[4] This bicyclic intermediate contains the correct stereochemistry for the cyclopentane (B165970) core, which greatly simplifies the subsequent synthetic steps. Modern syntheses sometimes employ alternative strategies, but the Corey lactone remains a reliable and widely used precursor.
Q2: Which protecting groups are recommended for the hydroxyls on the cyclopentane ring?
A2: The choice of protecting groups is crucial. Typically, silyl (B83357) ethers are used due to their stability and ease of removal.
-
C-9 and C-11 Hydroxyls: tert-Butyldimethylsilyl (TBDMS or TBS) groups are common. They are stable to the conditions of the HWE and Wittig reactions but can be removed with fluoride (B91410) sources (e.g., TBAF) at the end of the synthesis.
-
Orthogonal Protection: Sometimes, different protecting groups are used for the C-9 and C-11 hydroxyls to allow for selective manipulation, though this adds steps to the synthesis.
Q3: How can I confirm the stereochemistry of the final product?
A3: A combination of analytical techniques is required:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques like NOESY can help determine the relative stereochemistry of the substituents on the cyclopentane ring.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most reliable method to determine the enantiomeric and diastereomeric purity of the final compound.
-
Optical Rotation: Measurement of the specific rotation can be compared to literature values for known prostaglandin analogs to confirm the overall chirality.
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Reaction for α-Chain Installation
Objective: To attach the α,β-unsaturated ester side chain to the Corey aldehyde derivative.
Materials:
-
Corey aldehyde derivative (1.0 eq)
-
Dimethyl (2-oxoheptyl)phosphonate (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the NaH suspension to 0 °C in an ice bath.
-
Slowly add a solution of dimethyl (2-oxoheptyl)phosphonate in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases, indicating complete formation of the ylide.
-
Cool the resulting ylide solution back to 0 °C.
-
Slowly add a solution of the Corey aldehyde derivative in anhydrous THF to the ylide solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enone product.
Protocol 2: Wittig Reaction for ω-Chain Installation
Objective: To install the cis-alkene ω-chain from the lactol intermediate.
Materials:
-
Lactol intermediate (1.0 eq)
-
(4-carboxybutyl)triphenylphosphonium bromide (1.5 eq)
-
Potassium tert-butoxide (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Suspend (4-carboxybutyl)triphenylphosphonium bromide in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add potassium tert-butoxide portion-wise to the suspension. The mixture will turn a deep orange/red color, indicating the formation of the ylide.
-
Stir the ylide solution at room temperature for 1 hour.
-
Cool the ylide solution to -20 °C.
-
Slowly add a solution of the lactol intermediate in anhydrous THF.
-
Allow the reaction to stir at -20 °C for 2 hours, then warm to room temperature and stir overnight. Monitor by TLC.
-
Quench the reaction with water and acidify to pH ~4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Generalized workflow for PGF2α analog synthesis.
Caption: A troubleshooting decision tree for synthesis issues.
Caption: Biosynthesis pathway of PGF2α and its relation to analogs.
References
Strategies to reduce cytotoxicity of Ataprost at high concentrations
Welcome to the Technical Support Center for Ataprost. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during in-vitro experiments, with a focus on mitigating cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell cultures at high concentrations of this compound. What are the potential causes?
A1: High cytotoxicity at elevated concentrations of this compound can stem from several factors:
-
Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at higher concentrations. It is crucial to ensure the final solvent concentration in the culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Always include a vehicle control (medium with the same final solvent concentration) in your experiments.[1]
-
Off-Target Effects: At high concentrations, this compound may interact with unintended molecular targets, leading to cellular stress and death.[1]
-
Compound Instability: Prostaglandin (B15479496) analogs can be unstable in solution. Degradation products may exhibit higher cytotoxicity. It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[2][3]
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to prostaglandin analogs.[2]
-
Formulation Components: If you are not using a pure form of this compound, excipients or preservatives in the formulation could be contributing to cytotoxicity. For instance, the preservative benzalkonium chloride (BAK) is a known cytotoxic agent found in some prostaglandin analog formulations.
Q2: What are the initial steps to troubleshoot and reduce this compound-induced cytotoxicity?
A2: A systematic approach is key to identifying and mitigating the source of cytotoxicity.
-
Perform a Dose-Response Experiment: Conduct a comprehensive dose-response study to identify the minimum effective concentration and the threshold for cytotoxicity. This will help establish a therapeutic window for your experiments.
-
Optimize Solvent Concentration: Titrate the concentration of your solvent (e.g., DMSO) to determine the maximum non-toxic level for your cells.
-
Evaluate a Preservative-Free Formulation: If your this compound formulation contains preservatives, switch to a preservative-free version to assess if the cytotoxicity is due to these additives.
-
Assess Compound Stability: Check the stability of this compound in your cell culture medium over the duration of your experiment.
-
Consider a Different Cell Line: If feasible, test this compound on a different, potentially more robust, cell line to determine if the observed cytotoxicity is cell-type specific.
Q3: Are there any formulation strategies that can be employed to reduce the cytotoxicity of this compound?
A3: Yes, formulation strategies can significantly impact drug-induced toxicity.
-
Pharmacokinetic-Modulating Formulations: These approaches modify the release profile of the drug. While more relevant for in-vivo studies, the principle of controlling the effective concentration can be applied in-vitro through gradual dosing schedules.
-
Pharmacodynamic-Modulating Formulations: This involves co-administering a second agent that counteracts the toxic effects of the primary drug. Identifying a suitable cytoprotective agent would require further investigation into the specific mechanisms of this compound-induced cytotoxicity.
-
Novel Drug Delivery Systems: Encapsulation of this compound in systems like liposomes or nanoparticles could potentially reduce its cytotoxicity by controlling its release and cellular uptake.
Troubleshooting Guide
This guide provides a structured approach to resolving specific issues you may encounter during your experiments with this compound.
Issue 1: High Levels of Cell Death Observed in this compound-Treated Cultures
| Potential Cause | Suggested Solution |
| Concentration Too High | Perform a dose-response curve to determine the IC50 and a non-toxic working concentration. |
| Solvent Toxicity | Ensure the final solvent concentration is non-toxic to the cells (e.g., <0.5% DMSO). Run a vehicle control. |
| Compound Instability/Degradation | Prepare fresh stock solutions of this compound for each experiment. Avoid multiple freeze-thaw cycles. |
| Contamination of Cell Culture | Check for signs of bacterial or fungal contamination. Ensure aseptic techniques are followed. |
| Sub-optimal Cell Health | Use cells with a low and consistent passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
Issue 2: Inconsistent or Non-Reproducible Results Between Experiments
| Potential Cause | Suggested Solution |
| Inconsistent Compound Preparation | Prepare fresh dilutions of this compound from a stock solution for each experiment. |
| Variability in Cell Seeding Density | Ensure consistent cell seeding density across all experiments as this can affect cellular response to the drug. |
| Fluctuations in Incubation Conditions | Maintain stable temperature, CO2, and humidity levels in the incubator. |
| High Cell Passage Number | Use cells from a consistent and low passage number to avoid phenotypic drift. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol outlines a method to quantify the cytotoxic effects of this compound on a given cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of desired final concentrations.
-
Prepare a vehicle control with the same final concentration of the solvent as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells.
-
Include wells with untreated cells as a negative control.
-
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
This compound Troubleshooting Workflow
Caption: A flowchart for troubleshooting high cytotoxicity with this compound.
Potential Signaling Pathway for Prostaglandin Analogs
Note: The specific signaling pathway for this compound is not well-documented. The following diagram illustrates a general pathway for prostaglandin F2α analogs, which may share similarities with this compound.
Caption: Generalized FP receptor signaling pathway.
References
Validation & Comparative
A Comparative Analysis of Prostaglandin Analogs for Intraocular Pressure Reduction: Latanoprost and a Look at its Alternatives
In the management of open-angle glaucoma and ocular hypertension, the reduction of intraocular pressure (IOP) remains the primary therapeutic goal. Prostaglandin (B15479496) analogs are a cornerstone of medical therapy, valued for their potent IOP-lowering effects and convenient once-daily dosing. This guide provides a comparative overview of Latanoprost and another widely used prostaglandin analog, Travoprost, focusing on their efficacy in IOP reduction, supported by experimental data and methodologies. While a direct comparison with a compound named "Ataprost" did not yield any clinical data, a comparative analysis with Travoprost offers valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Pathway to IOP Reduction
Both Latanoprost and Travoprost are selective agonists for the prostaglandin F2α receptor.[1][2] Their primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor, the fluid that fills the front part of the eye.[2][3] By binding to prostaglandin F receptors in the ciliary muscle, these drugs induce remodeling of the extracellular matrix, which is thought to reduce hydraulic resistance and facilitate the drainage of aqueous humor.[1] This enhanced outflow effectively lowers the pressure inside the eye. Studies have indicated that Latanoprost can reduce IOP by approximately 25-30% from baseline measurements.
Comparative Efficacy in IOP Reduction: A Data-Driven Overview
Clinical studies have repeatedly compared the IOP-lowering effects of Latanoprost and Travoprost. The following table summarizes key quantitative data from these comparative trials.
| Parameter | Latanoprost 0.005% | Travoprost 0.004% | Study Details |
| Mean IOP Reduction from Baseline | Varies by study, generally significant reduction | Varies by study, generally significant reduction | A meta-analysis of ten randomized controlled trials (RCTs) involving 1096 patients showed that Travoprost and Bimatoprost were marginally superior to Latanoprost in IOP control. |
| Diurnal IOP Fluctuation | Effective in reducing diurnal IOP fluctuation | Effective in reducing diurnal IOP fluctuation | A prospective randomized clinical trial with 60 patients found that both Latanoprost and Travoprost showed a comparable and significant reduction in IOP and IOP fluctuations. |
| Comparative Efficacy | Highly effective | Marginally superior in some studies | A meta-analysis suggested Travoprost and Bimatoprost are superior in IOP control compared to Latanoprost. |
Experimental Protocols: Methodologies for Assessing IOP Reduction
The evaluation of IOP-lowering efficacy in clinical trials follows rigorous and standardized protocols. A typical experimental design for a comparative study is outlined below.
Study Design:
A common methodology is a randomized, double-masked, parallel-group clinical trial. In such a study, patients are randomly assigned to receive either Latanoprost or the comparator drug (e.g., Travoprost). "Double-masked" means that neither the investigators nor the patients know which treatment is being administered, which helps to prevent bias.
Patient Population:
Inclusion criteria typically involve patients aged 18 years or older diagnosed with primary open-angle glaucoma or ocular hypertension. Key exclusion criteria often include a history of recent ocular trauma, infection, or surgery, as well as certain pre-existing retinal conditions.
Treatment Regimen:
Patients are instructed to instill one drop of the assigned study medication into the affected eye(s) once daily in the evening. The evening administration is often recommended to align with the natural circadian rhythm of aqueous humor production.
IOP Measurement:
The primary efficacy endpoint is the change in IOP from baseline at specified follow-up visits (e.g., 2, 6, and 12 weeks). IOP is typically measured using Goldmann applanation tonometry at consistent times of the day to account for diurnal variations.
Safety and Tolerability Assessment:
Adverse events are monitored and recorded throughout the study. Common side effects of prostaglandin analogs include conjunctival hyperemia (eye redness), changes in iris pigmentation, and eyelash growth.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the process of a comparative clinical trial, the following diagrams are provided.
Conclusion
Latanoprost and Travoprost are both highly effective prostaglandin analogs for the reduction of intraocular pressure in patients with open-angle glaucoma and ocular hypertension. While both operate through a similar mechanism of enhancing uveoscleral outflow, some studies suggest a marginal superiority in IOP reduction for Travoprost. The choice between these agents may be guided by factors including patient-specific response, tolerability, and cost. The rigorous methodologies employed in comparative clinical trials provide a solid foundation for evidence-based decision-making in both clinical practice and ongoing drug development.
References
A Head-to-Head Showdown: Latanoprost vs. Travoprost in Preclinical Glaucoma Models
In the landscape of glaucoma research and drug development, prostaglandin (B15479496) F2α (PGF2α) analogs stand as a cornerstone of first-line therapy for reducing intraocular pressure (IOP), a primary risk factor for glaucomatous optic neuropathy. Among the leading candidates in this class are Latanoprost (B1674536) and Travoprost (B1681362). This guide provides an objective, data-driven comparison of their performance in preclinical glaucoma models, offering valuable insights for researchers, scientists, and drug development professionals.
At a Glance: Comparative Efficacy
Both Latanoprost and Travoprost have demonstrated significant efficacy in lowering IOP in various preclinical models. A key study in a glaucomatous monkey model provides a direct comparison of their IOP-lowering capabilities when used as monotherapy.
| Drug | Concentration | Animal Model | Baseline IOP (mean ± SEM) | Maximum IOP Reduction (mean ± SEM) | Percentage IOP Reduction |
| Latanoprost | 0.005% | Monkey (Laser-induced Glaucoma) | Not specified | 7.5 ± 1.0 mmHg | 22% |
| Travoprost | 0.004% | Monkey (Laser-induced Glaucoma) | Not specified | 7.0 ± 0.4 mmHg | 20% |
Data synthesized from a study in monkey eyes with laser-induced unilateral glaucoma.[1]
While both agents show a comparable and significant reduction in IOP, some clinical studies in human patients have suggested that Travoprost may offer a slight advantage in certain populations, though these findings are not consistently replicated across all studies.[2][3]
Beyond IOP reduction, studies in rabbit models have also explored the effects of these prostaglandins (B1171923) on ocular blood flow, another important factor in glaucoma pathology.
| Drug | Concentration | Animal Model | Measurement Parameter | % Increase from Baseline (Day 28) |
| Latanoprost | 0.005% | Rabbit | Optic Nerve Head Blood Flow (Squared Blur Rate) | 7.2 ± 4.3% |
| Travoprost | 0.004% | Rabbit | Optic Nerve Head Blood Flow (Squared Blur Rate) | 6.7 ± 3.5% |
Data from a comparative study in male Dutch rabbits.[4]
These results indicate that both drugs can increase optic nerve head blood flow, with Latanoprost showing a slightly greater, though not statistically significant, increase in this particular study.
Unraveling the Mechanism: Signaling Pathways
Latanoprost and Travoprost are both prodrugs that are hydrolyzed in the cornea to their active free acid forms. These active metabolites are potent and selective agonists of the prostanoid FP receptor, a G-protein coupled receptor. Activation of the FP receptor initiates a signaling cascade that ultimately leads to a reduction in IOP.
The primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor. This is achieved through the remodeling of the extracellular matrix in the ciliary muscle and trabecular meshwork, a process mediated by the upregulation of matrix metalloproteinases (MMPs).
Under the Microscope: Experimental Protocols
To ensure the reproducibility and validity of preclinical findings, detailed experimental protocols are paramount. The following outlines a generalized workflow for evaluating the efficacy of prostaglandin analogs in a glaucoma model.
1. Induction of Experimental Glaucoma:
A common method for inducing sustained ocular hypertension in animal models is through laser photocoagulation of the trabecular meshwork. This procedure obstructs the conventional aqueous humor outflow pathway, leading to an elevation in IOP. For instance, in the monkey model cited, unilateral glaucoma was induced by this method.[1] In rabbit models, other methods like the injection of α-chymotrypsin into the posterior chamber can also be employed to induce elevated IOP.
2. Drug Administration and IOP Measurement:
Following the induction of glaucoma and a stabilization period, animals are randomized into treatment groups. Latanoprost (0.005%) and Travoprost (0.004%) are typically administered topically as a single daily dose. IOP is measured at regular intervals using a calibrated tonometer. In the glaucomatous monkey study, IOP was measured hourly for 6 hours on treatment days.
3. Histological and Molecular Analysis:
At the end of the study period, ocular tissues can be collected for histological examination to assess for any drug-induced morphological changes. Molecular analyses, such as measuring the expression of MMPs in the ciliary body and trabecular meshwork, can also be performed to corroborate the mechanism of action.
Conclusion
Both Latanoprost and Travoprost are highly effective in reducing intraocular pressure in preclinical glaucoma models, with their primary mechanism of action being the enhancement of uveoscleral outflow via the activation of the prostanoid FP receptor. While the direct head-to-head data from animal models suggests a comparable efficacy in IOP reduction, further research is warranted to elucidate any subtle differences in their pharmacological profiles and long-term effects on ocular health. The experimental protocols outlined provide a robust framework for future comparative studies in the development of novel anti-glaucoma therapies.
References
- 1. Additivity of bimatoprost or travoprost to latanoprost in glaucomatous monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of efficacy and safety of topical travoprost 0.004% versus latanoprost 0.005% in the treatment of primary open angle glaucoma at a tertiary care hospital | International Journal of Research in Pharmacology & Pharmacotherapeutics [ijrpp.com]
- 3. Travoprost compared with latanoprost and timolol in patients with open-angle glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
Prostaglandin Analogs in Non-Human Primates: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of prostaglandin (B15479496) analogs (PGAs), a class of drugs used to treat elevated intraocular pressure (IOP), in non-human primate (NHP) models. While the specific compound "Ataprost" was not identified in the available literature, this document focuses on the well-established and commonly studied PGAs, such as latanoprost, bimatoprost, and travoprost, which are considered the standard of care in glaucoma treatment.[1][2] Non-human primates, particularly cynomolgus and rhesus monkeys, are the preferred preclinical models for evaluating the efficacy of these drugs due to the anatomical and physiological similarities of their eyes to human eyes.[3][4]
Mechanism of Action: Enhancing Aqueous Humor Outflow
Prostaglandin analogs reduce IOP by increasing the outflow of aqueous humor, the fluid inside the eye.[5] Their primary mechanism involves enhancing the uveoscleral outflow pathway, which is a secondary route for aqueous humor drainage. This is achieved through the activation of prostanoid FP receptors in the ciliary muscle, leading to relaxation of the muscle and remodeling of the extracellular matrix, which in turn increases the permeability of the uveoscleral pathway. Some evidence also suggests that PGAs can have a secondary effect on the conventional trabecular meshwork outflow pathway. In primate studies, EP2 and EP4 receptor stimulation has also been shown to increase uveoscleral outflow and reduce IOP, respectively.
Comparative Efficacy in IOP Reduction
Numerous studies in non-human primate models of glaucoma have demonstrated the potent IOP-lowering effects of various prostaglandin analogs. The following tables summarize quantitative data from comparative studies.
| Prostaglandin Analog | Animal Model | Dosage | Mean IOP Reduction (mmHg) | Percentage IOP Reduction | Study Duration | Reference |
| Latanoprost | Glaucomatous Cynomolgus Monkeys | 0.005% once daily | 6.6 ± 1.3 | ~25% | 5 days | |
| Bimatoprost | Normotensive Monkeys | 9 μg once daily | Not specified | ~25% | 4-5 days | |
| Travoprost | Normotensive Monkeys | 1.2 μg once daily | Not specified | ~25% | 4-5 days | |
| PGF2α-isopropyl ester | Normotensive Monkeys | 1.6 μg once daily | Not specified | ~25% | 4-5 days |
| Comparative Study: Bimatoprost vs. Latanoprost | Animal Model | Key Findings | Reference |
| 12-month treatment | Monkeys | Both drugs produced significant IOP reduction. Histological analysis showed enlarged tissue space within the ciliary muscle and trabecular meshwork, confirming extracellular matrix remodeling. |
| Sustained Delivery: Latanoprost-eluting Contact Lenses | Animal Model | Treatment | IOP Reduction (mmHg) at Day 5 | Reference |
| Glaucomatous Cynomolgus Monkeys | Latanoprost Ophthalmic Solution (0.005%) | 6.6 ± 1.3 | ||
| Low-Dose Contact Lens | 6.7 ± 0.3 | |||
| High-Dose Contact Lens | 11.1 ± 4.0 |
Experimental Protocols
The following outlines a typical experimental protocol for evaluating the efficacy of prostaglandin analogs in a non-human primate model of glaucoma.
1. Animal Model
-
Species: Adult cynomolgus (Macaca fascicularis) or rhesus (Macaca mulatta) monkeys are commonly used.
-
Glaucoma Induction: Ocular hypertension is typically induced in one eye by laser photocoagulation of the trabecular meshwork. This procedure obstructs the conventional aqueous outflow pathway, leading to a sustained elevation in IOP. The contralateral eye often serves as a normotensive control.
-
Acclimatization: Animals are trained to cooperate with procedures such as topical drug administration and IOP measurements to minimize stress-related fluctuations in pressure.
2. Drug Administration
-
Formulation: Prostaglandin analogs are typically formulated as sterile ophthalmic solutions.
-
Dosing: A single drop (approximately 30-50 µL) is administered topically to the glaucomatous eye once daily, usually in the evening.
-
Washout Period: A washout period of at least two to three weeks is implemented between testing different drugs in crossover study designs to ensure that the effects of the previous drug have dissipated.
3. Intraocular Pressure Measurement
-
Method: IOP is measured using a calibrated pneumatonometer or applanation tonometer.
-
Frequency: Baseline IOP is established by taking multiple measurements over several days before treatment initiation. During the treatment period, IOP is typically measured at several time points throughout the day to assess the drug's peak effect and duration of action.
4. Data Analysis
-
Statistical Analysis: IOP data are typically presented as mean ± standard error of the mean (SEM). Statistical significance between treatment groups and baseline is determined using appropriate statistical tests, such as a paired t-test or analysis of variance (ANOVA).
Visualizing the Pathways and Processes
To better understand the biological mechanisms and experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of prostaglandin analogs for IOP reduction.
Caption: Workflow for evaluating PGA efficacy in NHP models.
References
- 1. Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Non-Human Primate Experimental Glaucoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primate glaucoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Ocular Side Effect Profiles: Bimatoprost vs. Latanoprost
A Guide for Researchers and Drug Development Professionals
Notice: Initial searches for "Ataprost" did not yield any results for a recognized pharmaceutical agent. Therefore, this guide provides a comparative analysis of Bimatoprost and another widely-used prostaglandin (B15479496) analog, Latanoprost, to offer a relevant and data-supported comparison for researchers in the field of glaucoma treatment and ocular hypotensive drug development.
This guide offers an objective comparison of the side effect profiles of two leading prostaglandin F2α analogs, Bimatoprost and Latanoprost, which are commonly prescribed for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. The information presented is collated from a range of clinical studies and pharmacological data to provide a comprehensive resource for researchers, scientists, and drug development professionals.
I. Overview of Bimatoprost and Latanoprost
Bimatoprost and Latanoprost are both effective IOP-lowering agents that function by increasing the outflow of aqueous humor from the eye.[1] While both are prostaglandin analogs, they exhibit differences in their mechanism of action and side effect profiles. Bimatoprost is a synthetic prostamide that is thought to act on both the trabecular meshwork and uveoscleral outflow pathways.[2][3] Latanoprost, an F2α analog, primarily enhances uveoscleral outflow.[4] These differences may contribute to the variations observed in their side effect profiles.
II. Quantitative Comparison of Key Ocular Side Effects
The following table summarizes the incidence of the most common ocular side effects associated with Bimatoprost and Latanoprost as reported in various clinical trials. It is important to note that reported incidences can vary between studies due to differences in study design, patient populations, and duration of follow-up.
| Side Effect | Bimatoprost (0.03%) | Latanoprost (0.005%) | Key Findings and Citations |
| Conjunctival Hyperemia | Reported in up to 45% of patients.[5] Generally considered to be more frequent and pronounced compared to Latanoprost. | Incidence is generally lower than with Bimatoprost. | A meta-analysis of 13 randomized controlled trials found that Latanoprost was associated with a significantly lower incidence of conjunctival hyperemia compared to Bimatoprost. |
| Eyelash Growth | More common and pronounced, reported in 13% of patients in one 3-month trial. Bimatoprost is FDA-approved for eyelash hypotrichosis (inadequate eyelashes) under the trade name Latisse. | Also a known side effect, but generally considered to be less frequent and less pronounced than with Bimatoprost. One study reported eyelash growth in 4% of patients. | Studies consistently show a higher incidence and greater effect on eyelash length, thickness, and darkness with Bimatoprost compared to Latanoprost. |
| Iris Hyperpigmentation | Incidence is reported to be lower than with Latanoprost. One study in primates showed significantly less iris darkening with Bimatoprost. A long-term clinical trial reported a 1.5% incidence of eye color change after one year. | Higher incidence compared to Bimatoprost. One long-term study reported a 16.1% incidence of eye color change after one year. The incidence is higher in individuals with mixed-color irides. | Latanoprost appears to have a greater propensity for causing increased iris pigmentation, which is considered a permanent side effect. |
| Periorbital Hyperpigmentation | Reported to occur and may be more frequent than with Latanoprost. | Also reported, but potentially at a lower incidence than Bimatoprost. | One study found a 60% incidence of periocular hyperpigmentation in Bimatoprost users compared to 26.5% in Latanoprost users. |
| Ocular Pruritus (Itching) | A common side effect. | Also a common side effect. | Both drugs can cause ocular itching, with no clear consensus on a significant difference in incidence between the two. |
| Dry Eyes | A commonly reported side effect. | Also reported as a side effect. | Both medications can contribute to dry eye symptoms. |
III. Experimental Protocols for Side Effect Assessment in Clinical Trials
The following outlines a detailed methodology for the assessment of key ocular side effects in clinical trials of prostaglandin analogs like Bimatoprost and Latanoprost. This protocol is a composite based on standard practices in ophthalmological clinical research.
Study Design and Patient Population
-
Design: A multi-center, randomized, double-masked, parallel-group study is a common design.
-
Participants: Patients with a diagnosis of open-angle glaucoma or ocular hypertension who meet specific inclusion and exclusion criteria regarding age, baseline IOP, and ocular health.
-
Informed Consent: All participants must provide written informed consent before any study-related procedures are performed.
Assessment of Conjunctival Hyperemia
-
Methodology: Conjunctival hyperemia is typically graded subjectively by a trained ophthalmologist using a standardized photographic scale (e.g., Efron or CCLRU grading scales).
-
Procedure:
-
High-resolution digital photographs of the bulbar conjunctiva are taken at baseline and at specified follow-up visits under consistent lighting conditions.
-
Two independent, masked graders evaluate the images and assign a hyperemia score based on the severity of redness and vessel engorgement.
-
Objective analysis using specialized software that quantifies the percentage of blood vessel coverage in a defined region of interest can also be employed for a more quantitative assessment.
-
-
Frequency of Assessment: Baseline, week 1, month 1, month 3, and at subsequent follow-up visits.
Measurement of Eyelash Changes
-
Methodology: Changes in eyelash length, thickness, and darkness are assessed through standardized high-resolution photography and objective measurement.
-
Procedure:
-
Digital photographs of the upper and lower eyelids are taken at baseline and follow-up visits with a consistent head and camera position.
-
A calibrated scale is included in the photograph for reference.
-
Lash length can be measured using digital calipers on the images.
-
Subjective assessment by both the investigator and the patient regarding perceived changes in lash length, thickness, and darkness can also be recorded using a standardized questionnaire.
-
-
Frequency of Assessment: Baseline, month 3, month 6, and month 12.
Evaluation of Iris Pigmentation
-
Methodology: Changes in iris color are documented through high-quality, standardized iris photography.
-
Procedure:
-
Slit-lamp photographs of the iris are taken at baseline and at regular intervals throughout the study under consistent lighting and magnification.
-
A panel of independent, masked observers compares the follow-up photographs to the baseline images to detect any changes in iris pigmentation.
-
Any observed changes are categorized based on the area and degree of increased pigmentation.
-
-
Frequency of Assessment: Baseline, month 6, month 12, and annually thereafter.
Monitoring of Other Ocular and Systemic Adverse Events
-
Methodology: A comprehensive ocular examination and patient-reported outcomes are used to monitor for other potential side effects.
-
Procedure:
-
Slit-lamp biomicroscopy: To assess for signs of ocular surface disease, inflammation (uveitis), and other abnormalities.
-
Visual acuity testing.
-
Intraocular pressure measurement.
-
Patient questionnaires: To capture subjective symptoms such as ocular itching, burning, stinging, dry eye sensation, and blurred vision.
-
Systemic adverse event monitoring: Recording of any non-ocular side effects reported by the patient.
-
IV. Signaling Pathways and Experimental Workflows
Bimatoprost Signaling Pathway
Bimatoprost is a prostamide analog that is thought to exert its effects by binding to prostamide receptors, although the exact receptor is still a subject of research. Its mechanism of action involves increasing both the trabecular and uveoscleral outflow of aqueous humor. The signaling cascade is believed to involve Gq-coupled proteins.
Caption: Bimatoprost signaling pathway leading to increased aqueous humor outflow.
Experimental Workflow for Clinical Trial Side Effect Assessment
The following diagram illustrates a typical workflow for assessing side effects in a clinical trial for a new ocular hypotensive drug.
Caption: A typical workflow for a clinical trial assessing drug side effects.
V. Conclusion
Both Bimatoprost and Latanoprost are highly effective in lowering intraocular pressure. However, their side effect profiles exhibit notable differences that are important considerations in both clinical practice and drug development. Bimatoprost is associated with a higher incidence of conjunctival hyperemia and more pronounced eyelash growth, while Latanoprost has a greater tendency to cause increased iris pigmentation. The choice between these agents may depend on a patient's individual tolerance and cosmetic concerns. For researchers and drug development professionals, understanding these distinct profiles is crucial for designing new therapeutic agents with improved safety and tolerability.
References
Benchmarking Travoprost's Potency Against Other Prostaglandin F2α Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro potency of Travoprost's active form, travoprost (B1681362) acid, against other widely used prostaglandin (B15479496) F2α (PGF2α) analogs, including latanoprost (B1674536) acid, bimatoprost (B1667075) acid, and tafluprost (B1681877) acid. The data presented is sourced from publicly available scientific literature and is intended to serve as a resource for researchers and drug development professionals in the field of ophthalmology and prostanoid receptor pharmacology.
Quantitative Comparison of Potency
The potency of prostaglandin F2α analogs is primarily determined by their binding affinity to the prostaglandin F receptor (FP receptor) and their ability to activate it. Binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity. Functional potency is often measured by the half-maximal effective concentration (EC50) in cellular assays that measure downstream signaling events, such as phosphoinositide turnover or calcium mobilization. A lower EC50 value signifies greater potency.
The following table summarizes the reported in-vitro potency of the free acid forms of several PGF2α analogs at the human FP receptor. It is important to note that these drugs are administered as prodrugs (e.g., isopropyl esters) and are hydrolyzed to their active free acid forms in the eye.
| Compound (Free Acid Form) | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) |
| Travoprost Acid | 35 ± 5[1] | 1.4 - 3.6[1] |
| Latanoprost Acid | 98[1] | 32 - 124[1] |
| Bimatoprost Acid | 83[1] | 2.8 - 5.8 |
| Tafluprost Acid | ~12 times higher affinity than latanoprost acid | Not explicitly found |
Note: Ki and EC50 values can vary between studies due to different experimental conditions, cell types, and assay methodologies.
Based on the available data, travoprost acid demonstrates the highest binding affinity and functional potency for the FP receptor among the compared analogs.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to determine the potency of these compounds, the following diagrams illustrate the prostaglandin F2α signaling pathway and a typical experimental workflow for a competitive radioligand binding assay.
References
A Comparative Guide to Statistical Methods for Validating the Therapeutic Effects of Ataprost
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the statistical methodologies essential for validating the therapeutic efficacy of Ataprost, a novel prostaglandin (B15479496) F2α (PGF2α) analogue for the treatment of open-angle glaucoma and ocular hypertension. For comparative purposes, this compound's hypothetical performance data is benchmarked against established therapies in the same class, namely Latanoprost, Travoprost, and Bimatoprost.
Mechanism of Action: Prostaglandin Analogues
This compound, like other PGF2α analogues, is designed to lower intraocular pressure (IOP), a primary risk factor for glaucomatous optic nerve damage.[1][2][3] The mechanism involves acting as a selective agonist for the prostaglandin F receptor.[4][5] This action increases the outflow of aqueous humor from the eye, primarily through the uveoscleral pathway, thereby reducing IOP. The reduction in IOP typically begins 3 to 4 hours after administration, with the maximum effect observed after 8 to 12 hours.
Comparative Efficacy and Safety Data
The validation of a new therapeutic agent hinges on demonstrating comparable or superior efficacy and safety to the current standard of care. The following table summarizes hypothetical Phase III clinical trial data for this compound compared to published data for leading competitors. The primary efficacy endpoint is the mean reduction in IOP from baseline at 3 months.
| Drug (Concentration) | Mean IOP Reduction from Baseline (mmHg) ± SD | Incidence of Conjunctival Hyperemia (%) | Responder Rate (≥25% IOP Reduction) (%) |
| This compound (0.005%) | -8.5 ± 2.1 | 12% | 78% |
| Latanoprost (0.005%) | -7.8 ± 2.3 | 5-15% | 72% |
| Travoprost (0.004%) | -8.1 ± 2.2 | 30-50% | 75% |
| Bimatoprost (0.03%) | -8.7 ± 2.0 | ~45% | 80% |
Note: Data for this compound is hypothetical. Data for competitors is aggregated from published meta-analyses and clinical trials for illustrative purposes.
Experimental Protocols: Phase III Clinical Trial Design
A robust clinical trial design is fundamental to generating high-quality data for statistical analysis. A typical Phase III trial for a new glaucoma medication like this compound would follow a structured protocol.
Objective: To evaluate the efficacy and safety of this compound (0.005%) compared to a standard active comparator (e.g., Latanoprost 0.005%) in patients with primary open-angle glaucoma or ocular hypertension.
Key Methodologies:
-
Study Design: A multicenter, randomized, double-masked, active-controlled, parallel-group, non-inferiority trial.
-
Patient Population: Adults (≥ 40 years) with a diagnosis of open-angle glaucoma or ocular hypertension and a baseline IOP between 22-35 mmHg after a washout period of any previous IOP-lowering medications.
-
Randomization: Eligible patients are randomized in a 1:1 ratio to receive either this compound once daily or the active comparator once daily for a duration of 3 to 6 months.
-
Masking: Both patients and investigators are blinded to the treatment allocation to prevent bias.
-
Endpoints:
-
Primary Efficacy Endpoint: The mean change in IOP from baseline at specified time points (e.g., 08:00, 10:00, 16:00) at Week 2, Week 6, and Month 3 visits.
-
Secondary Efficacy Endpoints: Proportion of patients achieving a target IOP (e.g., ≤ 18 mmHg), and percentage of patients with an IOP reduction of ≥20% or ≥25% from baseline.
-
Safety Endpoints: Incidence of adverse events (AEs), particularly ocular AEs like conjunctival hyperemia, changes in iris pigmentation, and eyelash growth. Vital signs and overall health assessments are also monitored.
-
Statistical Methods for Validation
Primary Efficacy Analysis: Analysis of Covariance (ANCOVA) ANCOVA is a preferred method for analyzing IOP data in glaucoma trials. It is used to compare the mean post-treatment IOP between the this compound and comparator groups while statistically adjusting for baseline IOP. This adjustment increases statistical power and accounts for between-group differences at baseline.
-
Model: The primary ANCOVA model would include the treatment group as the main factor and the baseline IOP as a covariate.
-
Assumption: A key assumption is that there is no significant interaction between the treatment group and the baseline IOP. This is tested beforehand.
-
Outcome: The model provides an "adjusted mean" IOP for each group, allowing for a more precise comparison of treatment effects.
Non-Inferiority Analysis When a new drug is not expected to be vastly superior to an existing effective treatment, a non-inferiority trial design is often employed. The goal is to demonstrate that the new drug (this compound) is "not unacceptably worse" than the active comparator.
-
Non-Inferiority Margin (Δ): A pre-specified margin is defined (e.g., 1.5 mmHg), which represents the largest difference in IOP reduction that is considered clinically acceptable.
-
Hypothesis Testing: The statistical test determines if the upper bound of the 95% confidence interval for the difference in mean IOP reduction (Comparator - this compound) is less than the non-inferiority margin. If it is, non-inferiority is declared.
Analysis of Secondary and Safety Endpoints
-
Responder Analysis: The proportion of patients meeting a certain IOP reduction threshold (e.g., ≥25%) is compared between groups using chi-squared or Fisher's exact tests.
-
Safety Data: The incidence of adverse events is summarized and compared between treatment arms. Fisher's exact test is commonly used to analyze differences in rates of specific side effects like hyperemia.
-
Longitudinal Data: For data collected over multiple time points, repeated measures ANOVA or mixed-effect models can be used to analyze trends and treatment effects over time.
References
- 1. LATANOPROST [dailymed.nlm.nih.gov]
- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Latanoprost - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Latanoprost? [synapse.patsnap.com]
Independent Verification of Ataprost's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purported mechanism of action of Ataprost (assumed to be a prostaglandin (B15479496) F2α analogue similar to Latanoprost) with other leading prostaglandin analogues: Travoprost and Bimatoprost. The information presented is based on independently verifiable experimental data to assist researchers in their understanding and evaluation of these compounds.
Core Mechanism of Action: FP Receptor Agonism and IOP Reduction
Prostaglandin F2α (PGF2α) analogues are a cornerstone in the management of glaucoma and ocular hypertension. Their primary mechanism of action involves acting as selective agonists for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor located in the eye. Activation of the FP receptor initiates a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor, the fluid that fills the front part of the eye. This enhanced outflow reduces intraocular pressure (IOP), a major risk factor for the progression of glaucoma. While all three compounds share this fundamental mechanism, variations in their molecular structure can lead to differences in receptor affinity, efficacy, and downstream signaling, which are explored in this guide.
Comparative Efficacy in Intraocular Pressure Reduction
Multiple clinical trials have compared the IOP-lowering effects of Latanoprost, Travoprost, and Bimatoprost. The following table summarizes data from representative studies.
| Drug | Concentration | Mean IOP Reduction (mmHg) | Percentage IOP Reduction (%) | Key Findings | Citations |
| Latanoprost | 0.005% | 8.6 ± 0.3 | ~33% | Comparable efficacy to Bimatoprost and Travoprost in several studies. Generally well-tolerated. | [1][2] |
| Travoprost | 0.004% | 8.0 ± 0.3 | ~35% | Effective in IOP reduction, with some studies suggesting similar efficacy to Latanoprost. | [1][2] |
| Bimatoprost | 0.03% | 8.7 ± 0.3 | ~32% | Consistently demonstrates robust IOP reduction, with some studies indicating slightly greater efficacy than Latanoprost and Travoprost. | [1] |
Comparative Receptor Binding Affinity
The affinity of these drugs for the FP receptor is a key determinant of their potency. The following table presents binding affinity (Ki) and functional activity (EC50) data from a comparative study. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Compound (Active Form) | FP Receptor Binding Affinity (Ki, nM) | FP Receptor Functional Activity (EC50, nM) | Citations |
| Latanoprost Acid | 98 | 54.6 ± 12.4 | |
| Travoprost Acid | 35 ± 5 | 3.2 ± 0.6 | |
| Bimatoprost Acid | 83 | 5.8 ± 2.6 |
Signaling Pathways
Beyond the primary FP receptor activation, the downstream signaling pathways play a crucial role in the cellular effects of these drugs. Two key pathways implicated are the PI3K/Akt/mTOR pathway and the Myosin Light Chain Kinase (MLCK) pathway.
PI3K/Akt/mTOR Pathway
This pathway is a central regulator of cell growth, proliferation, and survival. Evidence suggests that prostaglandin analogues can activate this pathway, which may contribute to their therapeutic effects and potentially off-target effects.
dot
Caption: PI3K/Akt/mTOR Signaling Pathway activated by Prostaglandin Analogues.
Studies have shown that both Latanoprost and Bimatoprost can activate the PI3K/Akt pathway. For Bimatoprost, this activation has been demonstrated through the upregulation of phosphorylated Akt. While Travoprost is expected to activate similar pathways due to its potent FP receptor agonism, direct comparative experimental data on its specific effects on the PI3K/Akt/mTOR pathway is less readily available.
Myosin Light Chain Kinase (MLCK) Pathway
MLCK plays a crucial role in smooth muscle contraction and cytoskeletal rearrangement. Its activation by prostaglandin analogues may contribute to the changes in the ciliary muscle and trabecular meshwork that facilitate aqueous humor outflow.
dot
Caption: Myosin Light Chain Kinase (MLCK) Pathway activation.
Latanoprost has been shown to increase the phosphorylation of myosin light chain (MLC), indicating activation of the MLCK pathway. Bimatoprost is also known to influence MLC phosphorylation. As with the PI3K/Akt/mTOR pathway, direct comparative studies across all three analogues are limited.
Experimental Protocols
Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of a test compound for the FP receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the FP receptor (e.g., HEK293 cells transfected with the human FP receptor).
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2 and EDTA) is used for the binding reaction.
-
Radioligand: A radiolabeled prostaglandin, such as [3H]-PGF2α, is used as the tracer.
-
Competition Assay:
-
A fixed concentration of the radioligand is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (Latanoprost acid, Travoprost acid, or Bimatoprost acid) are added to compete with the radioligand for binding to the FP receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled FP receptor agonist.
-
-
Incubation and Separation: The reaction is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Uveoscleral Outflow Measurement (Fluorescent Tracer Method in Monkeys)
Objective: To quantify the rate of aqueous humor outflow through the uveoscleral pathway.
Methodology:
-
Animal Model: Cynomolgus monkeys are commonly used as they have an ocular anatomy and physiology similar to humans.
-
Tracer Infusion: A fluorescent tracer (e.g., fluorescein-isothiocyanate dextran) is perfused into the anterior chamber of the monkey eye at a constant pressure.
-
Tissue Dissection: After a set period, the eye is enucleated and dissected to separate the various ocular tissues (e.g., sclera, choroid, retina, iris).
-
Fluorescence Measurement: The amount of fluorescent tracer in each tissue is quantified using a fluorometer.
-
Calculation of Outflow: The rate of uveoscleral outflow is calculated based on the amount of tracer recovered from the uveal and scleral tissues over the perfusion time.
Western Blotting for PI3K/Akt/mTOR Pathway Activation
Objective: To quantify the change in phosphorylation of key proteins in the PI3K/Akt/mTOR pathway in response to treatment with prostaglandin analogues.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., human ciliary muscle cells) is cultured and treated with the test compounds (Latanoprost, Travoprost, or Bimatoprost) for a specified time.
-
Protein Extraction: Cells are lysed to extract total protein. The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-Akt, phospho-mTOR) and the total forms of these proteins.
-
The membrane is then incubated with secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.
-
-
Detection and Quantification: The signal from the secondary antibody is detected using chemiluminescence or fluorescence imaging. The band intensities are quantified using densitometry software.
-
Data Analysis: The level of the phosphorylated protein is normalized to the level of the total protein for each sample. The fold change in phosphorylation relative to an untreated control is then calculated.
Logical Relationships and Experimental Workflow
dot
Caption: Experimental workflow for the independent verification of mechanism of action.
This guide provides a framework for the independent verification of the mechanism of action of this compound and its comparison with established prostaglandin analogues. By utilizing the presented experimental data and detailed protocols, researchers can conduct their own investigations to further elucidate the pharmacological properties of these important therapeutic agents.
References
A Comparative Guide to the Gene Expression Changes Induced by Latanoprost and Travoprost in Ocular Cells
Initial Note: This guide provides a comparative analysis of the gene expression changes induced by Latanoprost (B1674536) and a comparable prostaglandin (B15479496) F2α analog, Travoprost (B1681362). An initial search for "Ataprost" did not yield any relevant scientific literature, suggesting a possible misspelling. Travoprost has been selected as a suitable alternative for this comparison due to its similar mechanism of action and extensive research data.
This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of prostaglandin analogs used in the treatment of glaucoma.
Introduction
Latanoprost and Travoprost are widely prescribed prostaglandin F2α analogs for the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Their primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor. This is achieved through the remodeling of the extracellular matrix (ECM) in the ciliary muscle and trabecular meshwork, a process mediated by changes in gene expression, particularly of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). Understanding the differential effects of these drugs on gene expression can provide insights into their efficacy and potential side effects.
Comparative Analysis of Gene Expression Changes
While direct, large-scale comparative studies on the global gene expression profiles of Latanoprost and Travoprost are limited, existing research provides valuable data on their individual effects on key genes involved in ECM remodeling in human ocular cells.
Gene Expression Changes in Human Ciliary Muscle Cells
| Gene | Latanoprost-induced Change | Travoprost-induced Change | Reference |
| MMP-1 | ↑ (3 to 13-fold) | ↑ | [1][2] |
| MMP-2 | ↓ or ↔ | ↑ | [1][3] |
| MMP-3 | ↑ | Not specified | [1] |
| MMP-9 | ↑ | ↑ | |
| TIMP-1 | ↑ (21% to 54%) | Not specified | |
| TIMP-2 | ↑ (up to 11.3%) | Not specified |
Note: The quantitative data for Latanoprost is derived from studies on human ciliary muscle cells treated with Latanoprost acid. The changes for Travoprost are qualitative based on available literature.
Gene Expression Changes in Human Trabecular Meshwork Cells
| Gene | Latanoprost-induced Change | Travoprost-induced Change | Reference |
| MMP-1 | ↑ | Not specified | |
| MMP-3 | ↑ | Not specified | |
| MMP-17 | ↑ | Not specified | |
| MMP-24 | ↑ | Not specified | |
| MMP-11 | ↓ | Not specified | |
| MMP-15 | ↓ | Not specified | |
| TIMP-2 | ↑ | Not specified | |
| TIMP-3 | ↑ | Not specified | |
| TIMP-4 | ↑ | Not specified | |
| JNK (MAPK8) mRNA | Not specified | ↓ (in AN-LSCs) | |
| MMP-9 mRNA | Not specified | ↑ (in PAX6-knockdown LECs) |
Note: The data for Travoprost in this table is derived from studies on limbal epithelial and stromal cells, as direct quantitative data on human trabecular meshwork cells was limited in the search results.
Signaling Pathways
Both Latanoprost and Travoprost are selective agonists of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. Activation of the FP receptor initiates downstream signaling cascades that lead to the modulation of gene expression.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Metalloproteinase gene transcription in human ciliary muscle cells with latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of combination use of 0.004% travoprost and 2% pilocarpine on matrix metalloproteinases synthesized by rabbit ciliary muscle: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical data available for Ataprost and the extensively studied prostaglandin (B15479496) analog, Latanoprost. This document aims to objectively present available experimental data, detail methodologies, and visualize key pathways to support further research and development in this therapeutic area.
I. Quantitative Data Summary
The following tables summarize the available quantitative preclinical data for this compound and Latanoprost. It is important to note the limited availability of public preclinical data for this compound, which restricts a direct quantitative comparison.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ligand | Preparation | Kᵢ (nM) |
| This compound | - | - | - | Data not available |
| Latanoprost Acid | FP | [³H]-PGF2α | Human FP receptor-expressing cell membranes | ~3.6 - 8.3 |
Table 2: In Vitro Functional Potency
| Compound | Assay | Cell Line/Tissue | Parameter | Value |
| This compound | Platelet Aggregation | - | IC₅₀ | Data not available |
| Latanoprost Acid | Phosphoinositide Turnover | Human ciliary muscle cells | EC₅₀ | ~1.4 |
| Phosphoinositide Turnover | Human trabecular meshwork cells | EC₅₀ | ~3.2 |
Table 3: Preclinical Pharmacokinetics (Rabbit Model)
| Compound | Parameter | Ocular Administration (Topical) | Intravenous Administration |
| This compound | - | Data not available | Data not available |
| Latanoprost Acid | Cₘₐₓ (Aqueous Humor) | ~30 ng/mL | - |
| t½ (Aqueous Humor) | ~2-3 hours | - | |
| Cₘₐₓ (Plasma) | ~0.05 ng/mL | - | |
| t½ (Plasma) | ~17 minutes | ~17 minutes |
Table 4: In Vivo Efficacy (Animal Models)
| Compound | Animal Model | Condition | Effect |
| This compound | Animal studies (unspecified) | - | Potent inhibitor of platelet aggregation, less hypotensive than PGI2[1] |
| Latanoprost | Glaucomatous Monkeys | Ocular Hypertension | Significant and sustained reduction in intraocular pressure |
| Rabbits with normal tension | Ocular Blood Flow | Increased optic nerve head blood flow |
II. Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the typical experimental protocols used to evaluate compounds like this compound and Latanoprost.
A. Radioligand Binding Assay (for Receptor Affinity)
Objective: To determine the binding affinity of a test compound to a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells recombinantly expressing the target receptor (e.g., FP, IP, or EP receptors).
-
Assay Components: The assay mixture typically includes the cell membranes, a radiolabeled ligand that is known to bind to the receptor with high affinity (e.g., [³H]-PGF2α for the FP receptor), and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
B. In Vitro Functional Assays
Objective: To measure the functional potency of an agonist at a Gq-protein coupled receptor.
Methodology:
-
Cell Culture and Labeling: Cells expressing the target receptor (e.g., human ciliary muscle cells) are cultured and labeled with [³H]-myo-inositol.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound.
-
Inositol (B14025) Phosphate Extraction: The reaction is stopped, and the accumulated inositol phosphates (IPs) are extracted.
-
Quantification: The amount of [³H]-IPs is quantified using scintillation counting.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC₅₀) is determined from the dose-response curve.
Objective: To assess the inhibitory effect of a compound on platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: PRP is prepared from whole blood by centrifugation.
-
Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the PRP suspension.
-
Agonist and Inhibitor Addition: A platelet agonist (e.g., ADP, collagen) is added to induce aggregation. The inhibitory effect of the test compound is assessed by pre-incubating the PRP with varying concentrations of the compound before adding the agonist.
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the agonist-induced aggregation (IC₅₀) is calculated.
C. In Vivo Animal Models
Objective: To evaluate the efficacy of a compound in reducing intraocular pressure (IOP) in an animal model of glaucoma.
Methodology:
-
Animal Selection: Non-human primates (e.g., cynomolgus monkeys) with naturally occurring or induced ocular hypertension are commonly used. Rabbits are also used for initial screening.
-
Drug Administration: The test compound is typically administered topically as eye drops.
-
IOP Measurement: IOP is measured at various time points before and after drug administration using a tonometer.
-
Data Analysis: The change in IOP from baseline is calculated and compared between the treated and control groups.
Objective: To assess the cardiovascular effects (e.g., blood pressure, heart rate) of a compound.
Methodology:
-
Animal Selection: Various animal models, including rats, dogs, and monkeys, can be used.
-
Instrumentation: Animals are instrumented for continuous monitoring of cardiovascular parameters.
-
Drug Administration: The test compound is administered, typically intravenously, at different doses.
-
Data Analysis: Changes in blood pressure and heart rate from baseline are recorded and analyzed to determine the hemodynamic profile of the compound.
III. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
References
Safety Operating Guide
Safe Disposal of Ataprost: A Comprehensive Guide for Laboratory Professionals
The proper disposal of Ataprost, a prostaglandin (B15479496) analog, is a critical component of laboratory safety and environmental stewardship. Improper disposal can lead to environmental contamination and may pose risks to human health. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in a research and development setting. Adherence to these protocols is imperative for ensuring a safe laboratory environment and compliance with regulatory standards.
Key Safety and Handling Information
Prostaglandin analogs like this compound require careful handling due to their potential biological activity and associated hazards. The following table summarizes crucial safety data, primarily based on information for Latanoprost, a structurally similar prostaglandin analog.
| Parameter | Specification | Citation |
| Hazard Classification | Reproductive Toxicity (Category 2) | [1][2] |
| Suspected of damaging fertility or the unborn child. | [1][2] | |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles/face shield, lab coat. | [1] |
| Handling Precautions | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid all personal contact, including inhalation. Use in a well-ventilated area. | |
| Storage | Store locked up in original, securely sealed containers in a cool, dry, well-ventilated area. | |
| First Aid: Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. | |
| First Aid: Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor. | |
| First Aid: Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. | |
| First Aid: Inhalation | Move to fresh air. If not breathing, give artificial respiration. |
Standard Operating Protocol for this compound Disposal
This protocol details the mandatory procedure for the safe disposal of this compound and associated contaminated materials within a laboratory setting.
1.0 Waste Segregation
Proper segregation at the point of generation is the most critical step.
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams.
-
Solid Waste: Dispose of all materials contaminated with this compound, such as gloves, pipette tips, and absorbent paper, in a designated hazardous waste bag.
-
Sharps Waste: Needles, scalpels, and broken glass contaminated with this compound must be placed in a designated, puncture-proof sharps container labeled for hazardous pharmaceutical waste.
2.0 Container Labeling and Storage
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must clearly state "Hazardous Waste" and identify the contents, including "this compound".
-
Keep all waste containers securely sealed when not in use.
-
Store the waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from general lab traffic.
3.0 Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Evacuate the immediate danger area and alert personnel.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Prevent the spill from entering drains or water courses.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and any contaminated debris and place it in the designated solid hazardous waste container.
-
Clean the spill area thoroughly. Dispose of all cleaning materials as hazardous waste.
4.0 Final Disposal
-
All waste must be handled in accordance with local, state, and federal regulations.
-
Arrange for the collection of all this compound hazardous waste containers by a licensed environmental waste management contractor.
-
Do not dispose of this compound waste down the drain or in the regular trash. The recommended method for final disposal is high-temperature incineration by an approved waste disposal plant.
-
Ensure all required documentation for waste transfer is completed and maintained.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory environment.
Caption: this compound Waste Disposal Workflow.
References
Comprehensive Safety and Handling Guide for Ataprost
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Ataprost. The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Summary
This compound is a compound that requires careful handling due to its potential health risks. It is suspected of damaging fertility or the unborn child[1][2][3][4]. Depending on the solvent used, solutions of this compound may be flammable[2]. The primary hazards are summarized in the table below.
| Hazard | GHS Classification | Precautionary Statements |
| Reproductive Toxicity | Category 2 | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P308 + P313: IF exposed or concerned: Get medical advice/ attention. |
| Eye Irritation | Eye Irritation 2A | P264: Wash thoroughly after handling. P305 + P351 + P338: If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Flammability (of solutions) | Flammable Liquids 2 | P210: Keep away from heat/sparks/open flames/hot surfaces. - No smoking. P243: Take precautionary measures against static discharge. |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Gloves : Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable option for many formulations. Always wear unlined gloves and inspect them for any signs of degradation or puncture before use.
-
Protective Clothing : A lab coat or chemical-resistant suit should be worn to protect the body from potential splashes.
-
Eye and Face Protection : Safety glasses with side shields, goggles, or a face shield are required to protect against splashes. If there is a significant risk of splashing, a face shield should be used in combination with goggles.
-
Respiratory Protection : If working with a solution that may produce aerosols or in a poorly ventilated area, a NIOSH-certified respirator with an organic vapor cartridge may be necessary.
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is critical for safety.
1. Pre-Handling Procedures:
- Obtain and Review SDS : Before working with this compound, obtain and thoroughly review the Safety Data Sheet (SDS).
- Training : Ensure all personnel involved in handling the compound are trained on its hazards and the necessary safety precautions.
- Area Preparation : Designate a specific area for handling this compound. Ensure the work area is clean, uncluttered, and equipped with an accessible chemical spill kit and emergency eye wash station.
2. Handling in a Ventilated Enclosure:
- Weighing (if solid) : If handling a powdered form of this compound, conduct this activity within a chemical fume hood or other ventilated enclosure to prevent inhalation of dust.
- Dissolving : When preparing solutions, slowly add the solvent to the weighed compound to minimize splashing.
- Transfers : Use calibrated equipment for all transfers to ensure accuracy and minimize the generation of aerosols.
3. Post-Handling Procedures:
- Decontamination : Thoroughly decontaminate the work area and any equipment used with an appropriate solvent.
- PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Disposable gloves should be removed last after washing them with soap and water.
- Hand Washing : Wash hands thoroughly with soap and water after removing PPE.
Emergency Protocols
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Unused Compound : Unused this compound must be disposed of as hazardous waste. Do not mix with other waste streams.
Experimental Workflow: this compound Spill Response
The following diagram outlines the procedural steps for responding to an this compound spill.
Caption: Workflow for responding to an this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
